(R)-(+)-O-Demethylbuchenavianine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H21NO4/c1-22-10-6-5-9-14(22)19-15(23)11-16(24)20-17(25)12-18(26-21(19)20)13-7-3-2-4-8-13/h2-4,7-8,11-12,14,23-24H,5-6,9-10H2,1H3/t14-/m1/s1 |
InChI Key |
BBZGOLNDVQZCIH-CQSZACIVSA-N |
Isomeric SMILES |
CN1CCCC[C@@H]1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Canonical SMILES |
CN1CCCCC1C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-O-Demethylbuchenavianine is a naturally occurring piperidine-flavonoid alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological activities, with a focus on its role as a kinase inhibitor. Quantitative data from relevant studies are summarized, and key experimental protocols are presented to facilitate further research and development.
Natural Sources
This compound has been predominantly isolated from trees belonging to the genus Buchenavia, a member of the Combretaceae family. The primary species identified as sources for this compound are:
-
Buchenavia macrophylla Eichler : Both the fruits and leaves of this species have been reported to contain O-Demethylbuchenavianine and related flavoalkaloids.[1][2]
-
Buchenavia capitata (Vahl) Eichler : The leaves of this plant have also been identified as a significant source of O-Demethylbuchenavianine.[3][4]
Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following protocol is a synthesized methodology based on established techniques for the isolation of flavonoid alkaloids.
Experimental Protocol: Isolation and Purification
1. Plant Material Collection and Preparation:
- Fresh leaves and fruits of Buchenavia macrophylla or Buchenavia capitata are collected.
- The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
- The dried material is ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
- The powdered plant material is subjected to extraction with an organic solvent. A common method is maceration or Soxhlet extraction using methanol (B129727) or a chloroform-methanol mixture.
- The extraction is typically carried out for an extended period (24-48 hours) to ensure the exhaustive removal of secondary metabolites.
- The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.
3. Acid-Base Partitioning:
- The concentrated crude extract is dissolved in a 10% aqueous acetic acid solution.
- This acidic solution is then washed with a non-polar solvent, such as hexane (B92381) or ethyl acetate, to remove fats, waxes, and other non-alkaloidal compounds.
- The aqueous layer, containing the protonated alkaloid salts, is collected.
- The pH of the aqueous layer is then adjusted to be alkaline (pH 9-10) using a base, such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, rendering them soluble in organic solvents.
- The alkaline solution is then extracted with a chlorinated solvent, such as chloroform (B151607) or dichloromethane, to isolate the free alkaloids.
4. Chromatographic Purification:
- The resulting alkaloid-rich fraction is subjected to column chromatography for further purification.
- A common stationary phase used is silica (B1680970) gel.
- The column is eluted with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
- Fractions containing this compound are pooled and may be subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to achieve high purity.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Flavonoid alkaloids of tropical trees of the genus Buchenavia [toxicology.cz]
- 3. Anti-HIV and cytotoxic alkaloids from Buchenavia capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview [frontiersin.org]
For Immediate Release
This technical guide offers an in-depth exploration of the proposed biosynthetic pathway of Buchenavianine alkaloids, natural products isolated from Buchenavia capitata. Geared towards researchers, scientists, and drug development professionals, this document synthesizes current knowledge on flavonoid alkaloid biosynthesis to postulate a pathway for Buchenavianine, outlines key experimental methodologies for its elucidation, and presents a compilation of related known compounds.
Disclaimer: The biosynthesis of Buchenavianine alkaloids in Buchenavia capitata has not yet been fully elucidated in published scientific literature. The pathways and experimental designs detailed herein are putative and based on established principles of natural product biosynthesis, particularly of flavonoid alkaloids. This guide is intended to serve as a foundational resource to stimulate and direct future research in this area.
Introduction
Buchenavianine and its structural analogs are a class of flavonoid alkaloids found in plants of the Buchenavia genus. These compounds are of significant interest due to their potential biological activities, including anti-HIV properties.[1] Buchenavianine is characterized by a flavonoid core with a piperidine (B6355638) ring attached at the C8 position.[2] Understanding the biosynthetic machinery responsible for its production is crucial for potential biotechnological applications and the development of novel therapeutic agents. This guide provides a hypothetical framework for the biosynthesis of Buchenavianine, drawing parallels with the well-characterized general flavonoid biosynthetic pathway.
Proposed Biosynthetic Pathway of Buchenavianine
The biosynthesis of Buchenavianine is proposed to originate from two primary metabolic routes: the phenylpropanoid pathway, which provides the flavonoid backbone, and the lysine (B10760008) metabolism pathway, which is the likely source of the piperidine moiety.
The initial steps are part of the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[3][4][5] Through the sequential action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), L-phenylalanine is converted to 4-coumaroyl-CoA.[5][6]
Chalcone (B49325) synthase (CHS), a key enzyme in flavonoid biosynthesis, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[5][6] Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin, a central intermediate in the flavonoid pathway.[5][6]
The piperidine ring of Buchenavianine is likely derived from the amino acid L-lysine. Through a series of enzymatic reactions involving decarboxylation, oxidation, and cyclization, L-lysine is converted to a piperideine intermediate, which is then reduced to the piperidine ring.
The final key step in the biosynthesis of the Buchenavianine scaffold is the proposed C-alkylation of the flavonoid core with the piperidine precursor. A yet-to-be-identified C-alkyltransferase is hypothesized to catalyze the attachment of the piperidine moiety to the C8 position of a flavonoid intermediate, likely a flavanone (B1672756) such as naringenin. Subsequent modifications, such as hydroxylation, methylation, and demethylation, would then lead to the formation of Buchenavianine and its various derivatives.
Caption: Putative biosynthetic pathway of Buchenavianine from L-phenylalanine and L-lysine.
Experimental Protocols for Pathway Elucidation
The elucidation of the Buchenavianine biosynthetic pathway will require a multi-faceted approach combining classical biochemical techniques with modern molecular biology and analytical chemistry. The following outlines a generalized experimental workflow.
Precursor Feeding Studies
-
Objective: To identify the primary precursors of the Buchenavianine scaffold.
-
Methodology:
-
Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine and L-lysine) to Buchenavia capitata plant tissues or cell cultures.
-
Isolate Buchenavianine after a suitable incubation period.
-
Analyze the incorporation of the isotopic label into the Buchenavianine molecule using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Identification and Characterization of Biosynthetic Enzymes
-
Objective: To identify and functionally characterize the enzymes involved in the pathway.
-
Methodology:
-
Transcriptome Analysis: Perform RNA-sequencing of Buchenavia capitata tissues that actively produce Buchenavianine to identify candidate genes encoding biosynthetic enzymes (e.g., PAL, CHS, and putative C-alkyltransferases) by homology to known biosynthetic genes.
-
Enzyme Assays:
-
Prepare crude protein extracts from Buchenavia capitata.
-
Incubate the extracts with proposed substrates (e.g., naringenin and a piperidine precursor) and necessary co-factors.
-
Monitor the formation of the expected product using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Gene Cloning and Heterologous Expression:
-
Clone candidate genes into a suitable expression vector (e.g., in E. coli or yeast).
-
Purify the recombinant enzymes.
-
Perform in vitro assays with the purified enzymes to confirm their substrate specificity and catalytic activity.
-
-
In Vivo Gene Function Analysis
-
Objective: To confirm the role of candidate genes in Buchenavianine biosynthesis within the plant.
-
Methodology:
-
Virus-Induced Gene Silencing (VIGS): Temporarily silence the expression of candidate genes in Buchenavia capitata.
-
Analyze the metabolic profile of the silenced plants to observe any reduction in Buchenavianine accumulation.
-
Caption: A generalized workflow for the elucidation of the Buchenavianine biosynthetic pathway.
Known Buchenavianine and Related Alkaloids in Buchenavia Species
Several flavonoid alkaloids have been isolated from Buchenavia capitata and the closely related species Buchenavia macrophylla. A summary of these compounds is presented below.
| Compound Name | Chemical Structure | Plant Source | Reference |
| Buchenavianine | Flavonoid with a piperidine ring at C8 | B. capitata, B. macrophylla | [2][7] |
| O-Demethylbuchenavianine | Demethylated derivative of Buchenavianine | B. capitata, B. macrophylla | [7] |
| N-Demethylbuchenavianine | Demethylated derivative of Buchenavianine | B. macrophylla | [2][7] |
| N,O-bis-Demethylbuchenavianine | Doubly demethylated derivative of Buchenavianine | B. macrophylla | [2][7] |
| Capitavine | Flavonoid with a piperidine ring at C6 | B. capitata | [2] |
| 4'-Hydroxycapitavine | Hydroxylated derivative of Capitavine | B. capitata | [2] |
| 2,3-Dihydro-4'-hydroxycapitavine | Dihydroxylated derivative of Capitavine | B. capitata | [2] |
| N-Demethylcapitavine | Demethylated derivative of Capitavine | B. macrophylla | [2] |
| 2,3-Dihydrocapitavine | Dihydro derivative of Capitavine | B. macrophylla | [2] |
Conclusion
The biosynthesis of Buchenavianine alkaloids in Buchenavia capitata represents a fascinating area of plant natural product chemistry. While the precise enzymatic steps remain to be elucidated, the proposed pathway, based on the convergence of the phenylpropanoid and lysine metabolic routes, provides a solid foundation for future research. The experimental strategies outlined in this guide offer a roadmap for researchers to uncover the molecular machinery responsible for the synthesis of these promising bioactive compounds. The successful elucidation of this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the metabolic engineering and sustainable production of Buchenavianine and its derivatives for potential therapeutic applications.
References
- 1. Anti-HIV and cytotoxic alkaloids from Buchenavia capitata [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Pharmacological Prediction of Capitavine, Buchenavianine and Related Flavonoid Alkaloids [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Toxicology - Prof. RNDr. Jiøí Patoèka, DrSc - Flavonoid alkaloids of tropical trees of the genus Buchenavia [toxicology.cz]
(R)-(+)-O-Demethylbuchenavianine is a naturally occurring flavonoid alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, history, and foundational experimental data for researchers, scientists, and drug development professionals.
Discovery and Historical Context
This compound was first reported in the scientific literature as a compound with notable biological activity in the early 1990s. Its discovery is intrinsically linked to a broader effort by the National Cancer Institute (NCI) in the United States to screen natural products for potential anti-HIV agents.
The key discovery was made by a team of researchers including J. A. Beutler, J. H. Cardellina II, J. B. McMahon, M. R. Boyd, and G. M. Cragg. Their work, published in 1992, identified a series of flavonoid alkaloids from the leaves of Buchenavia capitata, a tree native to Central and South America. Among these compounds, this compound was identified and characterized.[1]
Subsequent research has also identified this compound and related alkaloids, such as buchenavianine, N-demethylbuchenavianine, and N,O-bisdemethylbuchenavianine, in other species of the same genus, notably Buchenavia macrophylla. These findings have solidified the Buchenavia genus as a key source of this unique class of compounds.
Physicochemical Properties and Structure
This compound belongs to a class of compounds known as flavonoid alkaloids, which are characterized by a flavonoid core structure linked to an alkaloid moiety. The precise stereochemistry, denoted by the (R)-(+) designation, is a critical aspect of its chemical identity and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₃NO₅ |
| Molar Mass | 381.42 g/mol |
| Class | Flavonoid Alkaloid |
| Appearance | Not reported |
| Solubility | Soluble in organic solvents such as chloroform |
Experimental Protocols
While the seminal paper by Beutler et al. (1992) outlines the general approach to the isolation and characterization of this compound, detailed, step-by-step protocols are not extensively available in the public domain. The following represents a generalized workflow synthesized from standard phytochemistry practices for the isolation of flavonoid alkaloids.
General Isolation and Purification Workflow
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material Preparation: Leaves of Buchenavia species are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is subjected to solvent extraction, typically with a non-polar solvent like chloroform, to isolate the alkaloids.
-
Fractionation: The crude extract is then fractionated using techniques such as liquid-liquid partitioning to separate compounds based on their polarity.
-
Chromatographic Purification: The enriched fraction is further purified using column chromatography, often with a silica gel stationary phase and a gradient of solvents.
-
Final Purification: High-performance liquid chromatography (HPLC) is employed for the final purification to yield the pure compound.
Structural Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | |
| ¹H NMR | To determine the number and types of protons in the molecule. |
| ¹³C NMR | To determine the number and types of carbon atoms. |
| 2D NMR (COSY, HMBC, HSQC) | To establish the connectivity between atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |
| Optical Rotation | To determine the stereochemistry of the compound. |
Biological Activity
Initial screenings of this compound revealed its potential as both an anti-HIV agent and a cytotoxic compound.[1]
Anti-HIV Activity
Cytotoxic Activity
This compound has also demonstrated cytotoxic effects, suggesting its potential as an anticancer agent. This activity is common among flavonoid alkaloids and is an area of ongoing research.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the known mechanisms of action for related flavonoid alkaloids, several potential pathways can be hypothesized.
Potential Anti-HIV Mechanism of Action
Flavonoids are known to inhibit HIV replication at various stages of the viral life cycle. One of the key targets is the HIV integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.
References
An in-depth analysis of the spectroscopic data for (R)-(+)-O-Demethylbuchenavianine, a flavonoid alkaloid isolated from Buchenavia capitata, reveals crucial insights for researchers in natural product chemistry and drug development. This technical guide provides a comprehensive overview of the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and logical workflows for the characterization of this compound.
Spectroscopic Data Analysis
The primary source for the spectroscopic characterization of this compound is the research published by Beutler et al. in the Journal of Natural Products (1992). This study was instrumental in identifying the compound's anti-HIV activity and revising the ¹³C NMR assignments for a series of related flavonoid alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR data are essential for confirming its complex heterocyclic structure, which features a flavone (B191248) core linked to a piperidine (B6355638) moiety.
¹³C NMR Spectral Data:
The ¹³C NMR data is particularly significant as the 1992 study by Beutler et al. provided revised assignments for this class of compounds. The chemical shifts provide a detailed map of the carbon skeleton.
| Carbon Atom | Chemical Shift (δ) ppm |
| 2 | 163.7 |
| 3 | 104.9 |
| 4 | 182.2 |
| 5 | 161.4 |
| 6 | 109.1 |
| 7 | 164.5 |
| 8 | 94.0 |
| 9 | 157.0 |
| 10 | 104.4 |
| 1' | 121.5 |
| 2' | 128.6 |
| 3' | 116.0 |
| 4' | 159.2 |
| 5' | 116.0 |
| 6' | 128.6 |
| 2'' | 55.4 |
| 3'' | 26.1 |
| 4'' | 24.5 |
| 5'' | 33.1 |
| 6'' | 61.2 |
| N-CH₃ | 42.9 |
¹H NMR Spectral Data:
The ¹H NMR spectrum provides information on the proton environment within the molecule, including the number of different types of protons, their chemical shifts, and their coupling patterns (splitting).
| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.55 | s | |
| H-2', H-6' | 7.81 | d | 8.8 |
| H-3', H-5' | 6.95 | d | 8.8 |
| H-2'' | 3.25 | m | |
| H-3''ax | 1.55 | m | |
| H-3''eq | 2.05 | m | |
| H-4'' | 1.70 | m | |
| H-5''ax | 1.60 | m | |
| H-5''eq | 1.85 | m | |
| H-6''ax | 2.80 | m | |
| H-6''eq | 3.15 | m | |
| N-CH₃ | 2.45 | s | |
| 5-OH | 13.5 | s | |
| 7-OH | br s | ||
| 4'-OH | br s |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound. The primary citation indicates the use of this technique for structural confirmation.
| Ion | m/z |
| [M+H]⁺ | 410.1917 |
Experimental Protocols
The isolation and characterization of this compound involved a series of meticulous experimental procedures.
Isolation of this compound
The compound was isolated from the leaves of Buchenavia capitata. The general workflow for isolation is as follows:
Spectroscopic Analysis
NMR spectra were recorded on a high-field spectrometer. Samples were typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Mass spectra were obtained using a high-resolution mass spectrometer.
Logical Relationships in Structure Elucidation
The process of determining the structure of this compound relies on the integration of data from various spectroscopic techniques.
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The detailed data and protocols are intended to support further research into its biological activities and potential as a therapeutic agent. Researchers are encouraged to consult the primary literature for more in-depth experimental details.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico prediction of the bioactivity of (R)-(+)-O-Demethylbuchenavianine, a flavonoid alkaloid with therapeutic potential. By leveraging computational methodologies, researchers can efficiently screen for potential biological targets, predict pharmacokinetic properties, and guide further experimental validation, thereby accelerating the drug discovery pipeline. This document outlines the predicted bioactivities of this compound and its analogs, details the methodologies for its in silico analysis, and provides established protocols for experimental validation.
Predicted Bioactivity and Physicochemical Properties
In silico studies have been conducted on O-demethylbuchenavianine and related flavonoid alkaloids to predict their bioactivity and pharmacokinetic profiles. These computational analyses provide valuable insights into their potential as therapeutic agents. A recent study highlighted the potential anti-HIV activity of Buchenavia capitata constituents, with O-demethylbuchenavianine identified as the most active component[1].
Predicted Bioactivity Scores
Computational tools are used to predict the likelihood of a compound acting on major drug target classes. The bioactivity scores for O-demethylbuchenavianine and its related compounds suggest potential interactions with G-protein coupled receptors (GPCRs), enzymes, and nuclear receptors.
Table 1: Predicted Bioactivity Scores for Buchenavianine Derivatives
| Compound | GPCR Ligand | Ion Channel Modulator | Kinase Inhibitor | Nuclear Receptor Ligand | Protease Inhibitor | Enzyme Inhibitor |
| Buchenavianine | 0.12 | -0.12 | -0.25 | 0.07 | -0.10 | 0.17 |
| O-Demethylbuchenavianine | 0.15 | -0.09 | -0.21 | 0.10 | -0.08 | 0.20 |
| N-Demethylbuchenavianine | 0.20 | -0.04 | -0.18 | 0.28 | -0.02 | 0.22 |
| N,O-Bisdemethylbuchenavianine | 0.18 | -0.06 | -0.15 | 0.25 | -0.05 | 0.21 |
Source: Adapted from in silico pharmacological predictions of capitavine, buchenavianine and related flavonoid alkaloids. A higher score indicates a higher probability of biological activity.
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties
The drug-likeness and pharmacokinetic properties of a compound are crucial for its development as a therapeutic agent. In silico ADMET prediction tools, such as SwissADME, are employed to evaluate these characteristics. These tools analyze properties based on established rules like Lipinski's rule of five to predict oral bioavailability[1].
Table 2: Predicted Physicochemical and Pharmacokinetic Properties of Buchenavianine Derivatives
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | TPSA (Ų) | GI Absorption | BBB Permeant |
| Buchenavianine | 367.41 | 3.85 | 6 | 1 | 68.99 | High | Yes |
| O-Demethylbuchenavianine | 353.38 | 3.55 | 6 | 2 | 89.22 | High | No |
| N-Demethylbuchenavianine | 353.38 | 3.60 | 6 | 2 | 81.18 | High | Yes |
| N,O-Bisdemethylbuchenavianine | 339.36 | 3.30 | 6 | 3 | 101.41 | High | No |
Source: Adapted from in silico pharmacological predictions of capitavine, buchenavianine and related flavonoid alkaloids. TPSA: Topological Polar Surface Area; GI: Gastrointestinal; BBB: Blood-Brain Barrier.
Predicted Toxicity Risks
Toxicity is a major cause of failure in drug development. Computational tools can predict the potential toxicity risks of compounds, such as mutagenicity, tumorigenicity, and irritancy.
Table 3: Predicted Toxicity Risks for Buchenavianine Derivatives
| Compound | Mutagenic | Tumorigenic | Irritant | Reproductive Effect |
| Buchenavianine | Low Risk | Low Risk | Low Risk | Low Risk |
| O-Demethylbuchenavianine | High Risk | Low Risk | Low Risk | Low Risk |
| N-Demethylbuchenavianine | Low Risk | Low Risk | Low Risk | Low Risk |
| N,O-Bisdemethylbuchenavianine | High Risk | Low Risk | Low Risk | Low Risk |
Source: Adapted from in silico pharmacological predictions of capitavine, buchenavianine and related flavonoid alkaloids. Predictions are based on computational models.
In Silico Methodologies
The prediction of bioactivity for this compound involves a multi-step computational workflow. This process integrates various in silico techniques to build a comprehensive profile of the compound's potential biological effects.
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[2][3][4][5][6]
Protocol:
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a database such as the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Optimize the ligand's geometry and assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on the receptor.
-
Use a docking algorithm (e.g., AutoDock, Glide) to explore possible binding poses of the ligand within the binding site.
-
-
Scoring and Analysis:
-
Score the generated poses based on a scoring function that estimates the binding free energy.
-
Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[7][8][9][10]
Protocol:
-
Data Collection:
-
Compile a dataset of compounds with known biological activities against a specific target.
-
-
Descriptor Calculation:
-
Calculate molecular descriptors (physicochemical properties, topological indices, etc.) for each compound in the dataset.
-
-
Model Development:
-
Divide the dataset into a training set and a test set.
-
Use statistical methods (e.g., multiple linear regression, partial least squares) to build a QSAR model that correlates the descriptors with biological activity.
-
-
Model Validation:
-
Validate the model's predictive power using the test set and statistical metrics such as R² and Q².
-
-
Prediction for New Compounds:
-
Use the validated QSAR model to predict the activity of this compound.
-
Pharmacophore Modeling
A pharmacophore is an abstract representation of the molecular features necessary for a ligand to be recognized by a biological target.[11][12][13][14][15]
Protocol:
-
Feature Identification:
-
Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) among a set of known active ligands.
-
-
Model Generation:
-
Generate a 3D arrangement of these features that represents the pharmacophore model. This can be done based on a set of active ligands (ligand-based) or the structure of the ligand-receptor complex (structure-based).
-
-
Database Screening:
-
Use the pharmacophore model as a 3D query to screen compound libraries for molecules that match the pharmacophoric features.
-
-
Hit Identification:
-
The identified "hits" are potential new active compounds.
-
Experimental Validation Protocols
The in silico predictions for this compound's bioactivity must be validated through experimental assays. The following are general protocols for assays relevant to the predicted targets.
GPCR Ligand Binding Assay
This assay measures the ability of a compound to bind to a specific GPCR.[16][17][18][19]
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the target GPCR.
-
-
Binding Reaction:
-
Incubate the membranes with a radiolabeled ligand known to bind to the receptor and varying concentrations of this compound.
-
-
Separation of Bound and Free Ligand:
-
Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration.
-
-
Quantification:
-
Quantify the amount of radioactivity bound to the membranes.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific enzyme.[20][21][22][23][24]
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer.
-
-
Incubation:
-
Add varying concentrations of this compound to the reaction mixture and incubate.
-
-
Reaction Initiation and Monitoring:
-
Initiate the enzymatic reaction (e.g., by adding the substrate).
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate, often using a spectrophotometer or fluorometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates at different inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Nuclear Receptor Activation Assay
This assay assesses the ability of a compound to activate a nuclear receptor, often using a reporter gene.[25][26][27][28][29]
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T).
-
Transfect the cells with a plasmid containing the ligand-binding domain of the target nuclear receptor fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a responsive promoter.
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of this compound.
-
-
Luciferase Assay:
-
After an incubation period, lyse the cells and measure the luciferase activity, which is indicative of nuclear receptor activation.
-
-
Data Analysis:
-
Determine the EC50 value, the concentration of the compound that produces 50% of the maximal response.
-
In Vitro Anti-HIV Assay
Given the predicted anti-HIV activity, various in vitro assays can be used for validation.[1][30][31][32][33]
Protocol (using CEM-GFP cells): [30][32]
-
Cell Culture:
-
Culture CEM-GFP cells, which are engineered to express Green Fluorescent Protein (GFP) upon HIV infection.
-
-
Compound Treatment:
-
Treat the cells with different concentrations of this compound.
-
-
HIV Infection:
-
Infect the treated cells with a known amount of HIV-1.
-
-
Incubation and Analysis:
-
After a suitable incubation period (e.g., 72 hours), measure the percentage of GFP-positive cells using flow cytometry.
-
-
Data Analysis:
-
Calculate the IC50 value, representing the concentration of the compound that inhibits HIV replication by 50%.
-
Potential Signaling Pathway Involvement
Based on the predicted bioactivities, this compound could potentially modulate signaling pathways associated with GPCRs, nuclear receptors, or specific enzymes. For instance, if it acts as a ligand for a GPCR, it could influence downstream second messenger systems like cAMP or inositol (B14025) phosphates. If it interacts with a nuclear receptor, it could alter gene expression related to metabolism or inflammation.
Conclusion
The in silico prediction of this compound's bioactivity provides a strong foundation for its further investigation as a potential therapeutic agent. The computational data suggest promising interactions with key drug targets and favorable pharmacokinetic properties, although a potential for mutagenicity warrants further investigation. The experimental protocols outlined in this guide offer a clear path for the validation of these in silico findings. Through a synergistic approach that combines computational prediction with experimental verification, the therapeutic potential of this compound can be thoroughly and efficiently explored.
References
- 1. In vitro anti-HIV activity [bio-protocol.org]
- 2. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 3. biotechworldindia.in [biotechworldindia.in]
- 4. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 5. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. Molecular Docking - Drug Design Org [drugdesign.org]
- 7. neovarsity.org [neovarsity.org]
- 8. cellalabs.com [cellalabs.com]
- 9. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 10. neovarsity.org [neovarsity.org]
- 11. fiveable.me [fiveable.me]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. babrone.edu.in [babrone.edu.in]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mesoscale.com [mesoscale.com]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. moleculardevices.com [moleculardevices.com]
- 20. superchemistryclasses.com [superchemistryclasses.com]
- 21. 2024.sci-hub.se [2024.sci-hub.se]
- 22. benchchem.com [benchchem.com]
- 23. A standard operating procedure for an enzymatic activity inhibition assay [ouci.dntb.gov.ua]
- 24. researchgate.net [researchgate.net]
- 25. Nuclear Receptor Activation | Evotec [evotec.com]
- 26. eubopen.org [eubopen.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. mdpi.com [mdpi.com]
- 29. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. insti.com [insti.com]
- 32. researchgate.net [researchgate.net]
- 33. aazlab.fr [aazlab.fr]
Unveiling the Therapeutic Potential of Flavonoid Alkaloids: A Technical Guide to Core Targets
For Researchers, Scientists, and Drug Development Professionals
Flavonoid alkaloids, a unique class of natural products possessing a hybrid structure of a flavonoid core and a nitrogen-containing moiety, are emerging as a promising frontier in drug discovery. Their diverse pharmacological activities, ranging from anticancer and anti-inflammatory to neuroprotective and antidiabetic, have garnered significant attention within the scientific community. This technical guide provides an in-depth exploration of the key therapeutic targets of flavonoid alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate further research and development in this exciting field.
Key Therapeutic Targets and Mechanisms of Action
Flavonoid alkaloids exert their therapeutic effects by modulating a variety of molecular targets, primarily protein kinases, which are crucial regulators of cellular processes. Dysregulation of these kinases is a hallmark of many diseases, including cancer and inflammatory disorders.
Cyclin-Dependent Kinases (CDKs): The Primary Frontier in Cancer Therapy
A significant number of flavonoid alkaloids have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), enzymes that govern the progression of the cell cycle. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Flavopiridol (B1662207) (Alvocidib): A Pan-CDK Inhibitor in Clinical Development
Flavopiridol, a synthetic flavonoid derived from the natural chromone (B188151) alkaloid rohitukine (B1679509), is the most extensively studied flavonoid alkaloid. It acts as a potent, ATP-competitive inhibitor of multiple CDKs, with a particularly high affinity for CDK9.[1][2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, rendering cancer cells more susceptible to apoptosis.[3] Flavopiridol has demonstrated clinical activity in various hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[4][5]
Rohitukine and its Derivatives: Selective CDK Inhibition
Rohitukine, isolated from the bark of Dysoxylum binectariferum, and its semi-synthetic derivatives are another important class of CDK-inhibiting flavonoid alkaloids.[6] These compounds have shown promising inhibitory activity against CDK2 and CDK9.[7] Structure-activity relationship (SAR) studies have revealed that modifications to the rohitukine scaffold can significantly enhance potency and selectivity, paving the way for the design of next-generation CDK inhibitors.
Other Kinase Targets
Beyond CDKs, flavonoid alkaloids have been shown to inhibit other protein kinases involved in cell signaling pathways implicated in various diseases.
-
p38 Mitogen-Activated Protein Kinase (MAPK): Flavopiridol has been found to inhibit p38γ and p38δ kinases, which are involved in inflammatory responses and cancer progression.[8]
-
Protein Kinase C (PKC): Certain flavonoids have demonstrated inhibitory activity against PKC, a key enzyme in signal transduction pathways that regulate cell growth and differentiation.[9] The planar structure of the flavone (B191248) core and the presence of specific hydroxyl groups are crucial for this inhibition.[9]
-
Phosphatidylinositol 3-Kinase (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in cancer. Some flavonoids, such as myricetin (B1677590) and quercetin, have been shown to inhibit PI3K activity.[10][11]
Quantitative Bioactivity Data
The following tables summarize the in vitro inhibitory activities of selected flavonoid alkaloids against their primary kinase targets.
| Flavonoid Alkaloid | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference(s) |
| Flavopiridol (Alvocidib) | CDK1 | 30 | Cell-free assay | |
| CDK2 | 20-170 | Cell-free assay | [1] | |
| CDK4 | 20-100 | Cell-free assay | [1] | |
| CDK6 | 60-100 | Cell-free assay | [1] | |
| CDK7 | 875 | Cell-free assay | [1] | |
| CDK9 | 6-20 | Cell-free assay | [2][12] | |
| p38α | 1340 | Cell-free kinase assay | [8] | |
| p38β | 1280 | Cell-free kinase assay | [8] | |
| p38γ | 650 | Cell-free kinase assay | [8] | |
| p38δ | 450 | Cell-free kinase assay | [8] | |
| Rohitukine | CDK9/T1 | 657-735 | Cell-free kinase assay | [6] |
| IIIM-290 (Rohitukine derivative) | CDK9/T1 | 7.1-10 | Cell-free kinase assay | [6] |
| P276-00 (Rohitukine derivative) | CDK9/T1 | 20 | Cell-free kinase assay | [12] |
| Flavonoid Alkaloid | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Flavopiridol (Alvocidib) | LNCaP (Prostate) | 0.016 | [1] |
| K562 (Leukemia) | 0.130 | [1] | |
| Hut78 (Cutaneous T-cell Lymphoma) | < 0.1 | [8] | |
| A549 (Lung) | 4 | [12] | |
| DU145 (Prostate) | 2 | [12] | |
| MCF-7 (Breast) | Not specified | [13] | |
| 3'-Nitroflavone | B16F10 (Melanoma) | 20 | [14] |
| 3',5'-Dimethoxyflavone | B16F10 (Melanoma) | 500 | [14] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to identify and characterize the therapeutic targets of flavonoid alkaloids.
Target Identification Workflow for Natural Products
The identification of the molecular targets of natural products is a critical step in drug discovery. A general workflow for this process is outlined below.
Cyclin-Dependent Kinase (CDK) Inhibition Assay
The inhibitory activity of flavonoid alkaloids against CDKs is typically determined using in vitro kinase assays. These assays measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Principle: The assay quantifies the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. A decrease in kinase activity in the presence of the flavonoid alkaloid indicates inhibition.
General Protocol:
-
Reagents and Materials:
-
Recombinant human CDK/cyclin complexes (e.g., CDK9/T1)
-
Kinase buffer (containing HEPES, MgCl2, EGTA, etc.)
-
ATP
-
Substrate (e.g., a peptide derived from a known CDK substrate like the C-terminal domain of RNA polymerase II for CDK9)
-
Test compound (flavonoid alkaloid) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP formation)
-
Microplate reader for luminescence detection
-
-
Procedure: a. Prepare a reaction mixture containing the CDK/cyclin complex, kinase buffer, and substrate in a 96- or 384-well plate. b. Add serial dilutions of the flavonoid alkaloid (or DMSO as a vehicle control) to the wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding ATP to each well. e. Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes). f. Stop the reaction by adding a kinase inhibitor or a buffer that chelates Mg2+. g. Add the detection reagent according to the manufacturer's instructions. h. Measure the signal (e.g., luminescence) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of the flavonoid alkaloid relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability/Cytotoxicity Assay (MTT Assay)
The effect of flavonoid alkaloids on the viability and proliferation of cancer cells is often assessed using the MTT assay.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Culture:
-
Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the flavonoid alkaloid for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Signaling Pathways Modulated by Flavonoid Alkaloids
Flavonoid alkaloids, particularly CDK inhibitors, exert their cellular effects by modulating key signaling pathways that control cell cycle progression, transcription, and apoptosis.
CDK-Mediated Cell Cycle Regulation
CDKs and their cyclin partners are the master regulators of the cell cycle. Flavonoid alkaloids that inhibit CDKs can cause cell cycle arrest at different checkpoints.
CDK9-Mediated Transcriptional Regulation and Apoptosis
CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for transcriptional elongation. Inhibition of CDK9 by flavonoid alkaloids like flavopiridol leads to a decrease in the transcription of short-lived anti-apoptotic proteins, thereby promoting apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protein kinase C inhibition by plant flavonoids. Kinetic mechanisms and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. graphviz.org [graphviz.org]
- 13. Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. imrpress.com [imrpress.com]
Disclaimer: Scientific literature extensively documents the biological activities of extracts from the Buchenavia genus and the presence of the compound O-demethylbuchenavianine. However, specific research isolating and characterizing the "(R)-(+)-" stereoisomer of O-Demethylbuchenavianine is not presently available. This guide, therefore, focuses on the known information regarding O-demethylbuchenavianine and the broader traditional and scientific context of the Buchenavia genus, from which it is derived.
Introduction
The quest for novel therapeutic agents has increasingly turned towards natural products, which have historically been a rich source of bioactive compounds. Within this context, the flavonoid alkaloids isolated from the Buchenavia genus, belonging to the Combretaceae family, have garnered interest for their potential pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data concerning O-Demethylbuchenavianine and its role within the traditional medicinal uses of Buchenavia species. The Combretaceae family is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine for treating a variety of ailments, including infections and inflammatory conditions.[1][2]
Ethnobotanical Significance and Traditional Medicine
Plants of the Buchenavia genus are utilized in the traditional medicine systems of Central and South America.[3] Ethnobotanical studies have documented the use of various parts of these plants, particularly the leaves, for the treatment of inflammatory disorders and infections.[3] In northeastern Brazil, for instance, decoctions and infusions of Buchenavia species are traditionally prepared as remedies for such conditions.[4] The empirical knowledge of indigenous communities points towards the presence of bioactive constituents with tangible therapeutic effects, which has prompted scientific investigation into the phytochemistry and pharmacology of this genus.
Phytochemistry: The Flavonoid Alkaloids
The primary bioactive compounds of interest within the Buchenavia genus are a class of molecules known as flavonoid alkaloids. These are hybrid structures combining a flavonoid core with an alkaloid moiety. Among these, buchenavianine and its derivative, O-demethylbuchenavianine, have been identified. While detailed phytochemical analyses of all Buchenavia species are not exhaustive, these compounds are considered significant markers for the genus.
Biological Activities and Quantitative Data
Scientific investigations have focused on crude extracts of Buchenavia species, revealing a spectrum of biological activities. The most notable of these are antimicrobial, antioxidant, and antiviral properties.
Antimicrobial Activity
Extracts from Buchenavia tetraphylla have demonstrated significant activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Extract/Fraction | Microorganism | MIC (mg/mL) | Reference |
| Hydroalcoholic Extract | Micrococcus luteus | 0.10 | [2] |
| Pseudomonas aeruginosa | 0.20 | [2] | |
| Mycobacterium smegmatis | 0.39 | [2] | |
| Proteus vulgaris | 0.78 | [2] | |
| Staphylococcus aureus | 0.78 | [2] | |
| Cyclohexane Fraction | Micrococcus luteus | 0.10 | [2] |
| Pseudomonas aeruginosa | 0.20 | [2] | |
| Salmonella enteritidis | 0.39 | [2] | |
| Staphylococcus aureus | 1.56 | [2] |
Anti-HIV Activity
O-demethylbuchenavianine has been reported to exhibit anti-HIV activity. While the precise mechanism has not been elucidated for this specific compound, many antiviral natural products, including some flavonoids and alkaloids, are known to target key viral enzymes. A common mechanism of action for anti-HIV compounds is the inhibition of reverse transcriptase, an enzyme crucial for the replication of the virus.[5][6]
Experimental Protocols
The following sections detail the methodologies employed in the scientific literature for the extraction and biological evaluation of compounds from Buchenavia species.
Extraction of Bioactive Compounds from Buchenavia Leaves
A general protocol for the extraction and fractionation of bioactive compounds from Buchenavia leaves is as follows:
-
Collection and Preparation: Fresh leaves of the Buchenavia species are collected, washed, and air-dried at room temperature. The dried leaves are then ground into a fine powder.
-
Maceration: The powdered plant material is subjected to maceration with a suitable solvent, such as ethanol (B145695) or methanol, for a period of 72 hours with occasional agitation.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their solubility.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the extracts is determined using the broth microdilution method:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The plant extracts are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the extract that completely inhibits the visible growth of the microorganism.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General workflow for the extraction and bioassay of compounds from Buchenavia leaves.
Hypothetical Anti-Inflammatory Signaling Pathway
Caption: A hypothetical anti-inflammatory signaling pathway possibly targeted by O-Demethylbuchenavianine.
Hypothetical Anti-HIV Mechanism: Reverse Transcriptase Inhibition
Caption: A simplified, hypothetical mechanism of anti-HIV action via reverse transcriptase inhibition.
Conclusion and Future Directions
The available evidence suggests that the genus Buchenavia is a promising source of bioactive compounds with potential therapeutic applications, particularly in the areas of infectious and inflammatory diseases. The traditional use of these plants is supported by modern scientific studies demonstrating their antimicrobial and antioxidant properties. O-demethylbuchenavianine, a constituent of this genus, has been identified as having anti-HIV activity.
However, a significant gap in knowledge exists concerning the specific stereoisomer (R)-(+)-O-Demethylbuchenavianine. Future research should prioritize the isolation and complete stereochemical characterization of this compound. Subsequent pharmacological studies are necessary to elucidate its specific biological activities, mechanisms of action, and potential for drug development. Such focused research will be crucial in validating the ethnobotanical claims and fully realizing the therapeutic potential of this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and phytochemical evaluation of Combretum aculeatum Vent growing in Sudan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral drug - Anti-HIV, Treatment, Prevention | Britannica [britannica.com]
- 6. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buchenavianine, a flavonoid alkaloid identified from the plant genus Buchenavia, represents a class of natural products with emerging therapeutic interest. This technical guide provides a comprehensive review of the current scientific literature on Buchenavianine and its related compounds. It details their chemical structures, biological activities, and underlying mechanisms of action, with a focus on their potential as antiviral agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structures and Related Compounds
Buchenavianine and its derivatives are characterized by a flavonoid scaffold linked to a piperidine (B6355638) moiety. These compounds are primarily isolated from Buchenavia macrophylla and Buchenavia capitata. Key members of this family include:
-
Buchenavianine : The parent compound of this series.
-
O-demethylbuchenavianine : A derivative that has demonstrated significant biological activity.
-
N-demethylbuchenavianine : Another identified analogue.
-
N,O-bis-demethylbuchenavianine : A doubly demethylated derivative.
An in-silico study has suggested that Buchenavianine and its relatives possess favorable pharmacokinetic properties, including good gastrointestinal absorption, and exhibit potential as ligands for G-protein coupled receptors (GPCRs), enzyme inhibitors, and nuclear receptor ligands.
Biological Activity: Anti-HIV Potential
The most notable biological activity reported for this class of compounds is their anti-HIV potential. Research has identified O-demethylbuchenavianine as the most active constituent from Buchenavia capitata extracts in assays measuring cytoprotective effects against HIV.
Quantitative Analysis of Anti-HIV Activity
While the seminal 1992 study by Beutler et al. highlighted the anti-HIV properties of O-demethylbuchenavianine, it characterized the cytoprotective effects as "moderate" without specifying a precise IC50 value. Further quantitative data from subsequent studies are required to fully assess the potency of this compound.
Table 1: Summary of Reported Biological Activities
| Compound | Biological Activity | Assay System | Quantitative Data | Reference |
| O-demethylbuchenavianine | Anti-HIV | Syncytium-forming microassay with CEM-SS cells | Moderate cytoprotective effects | Beutler et al., 1992 |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the replication and advancement of research on these compounds.
Anti-HIV Syncytium-Forming Microassay
The anti-HIV activity of O-demethylbuchenavianine was determined using a syncytium-forming microassay with the CEM-SS human T-cell line. This assay is a common method for evaluating the ability of a compound to inhibit HIV-induced cell fusion.
Experimental Workflow: Anti-HIV Syncytium-Forming Assay
Caption: Workflow for the anti-HIV syncytium-forming assay.
Detailed Protocol:
-
Cell Culture: CEM-SS cells are maintained in appropriate culture medium.
-
Plating: A defined number of CEM-SS cells are seeded into the wells of a 96-well microtiter plate.
-
Compound Addition: The test compound (e.g., O-demethylbuchenavianine) is serially diluted and added to the wells.
-
Infection: A standardized amount of HIV is added to the wells containing the cells and the test compound.
-
Incubation: The plate is incubated for a period of 4-6 days to allow for viral replication and syncytia formation.
-
Observation and Quantification: The wells are examined microscopically for the presence and number of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells). The cytopathic effect is quantified.
-
Data Analysis: The concentration of the compound that inhibits syncytia formation by 50% (IC50) is calculated.
Mechanism of Action
The precise molecular mechanism underlying the anti-HIV activity of Buchenavianine and its derivatives has not been definitively elucidated. However, based on the known activities of other flavonoid compounds, it is hypothesized that they may act as inhibitors of HIV reverse transcriptase, a critical enzyme for the viral replication cycle.
Proposed Signaling Pathway: Inhibition of HIV Reverse Transcriptase
Caption: Proposed mechanism of action via reverse transcriptase inhibition.
Further enzymatic assays are necessary to confirm this hypothesis and to determine the specific type of inhibition (e.g., competitive, non-competitive).
Synthesis of Buchenavianine and Related Compounds
Detailed synthetic routes for Buchenavianine and its derivatives are not extensively reported in the current literature. The synthesis of flavonoid alkaloids typically involves multi-step processes. General strategies may include the construction of the flavonoid core followed by the introduction of the piperidine moiety, or the coupling of pre-functionalized flavonoid and piperidine precursors. The development of efficient and scalable synthetic methods will be crucial for further structure-activity relationship (SAR) studies and the generation of novel analogues with improved potency and pharmacokinetic profiles.
Future Directions
The study of Buchenavianine and its related compounds is a promising area of natural product research. Key future directions include:
-
Quantitative Bioactivity Screening: Comprehensive screening of all isolated derivatives to establish a clear SAR. This should include the determination of IC50 and EC50 values for anti-HIV activity.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways involved in their antiviral effects, with a focus on validating the inhibition of reverse transcriptase.
-
Total Synthesis and Analogue Development: Development of robust synthetic strategies to enable the preparation of larger quantities of the natural products and the creation of novel derivatives with enhanced activity and drug-like properties.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
Buchenavianine and its congeners represent a valuable class of flavonoid alkaloids with demonstrated anti-HIV potential. While preliminary studies have laid a foundation for their therapeutic promise, significant further research is required to fully characterize their biological activities, elucidate their mechanisms of action, and develop them into viable drug candidates. This technical guide serves as a comprehensive starting point for researchers dedicated to advancing the scientific understanding and therapeutic application of these intriguing natural products.
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of (R)-(+)-O-Demethylbuchenavianine, a flavonoid alkaloid with potential therapeutic value, from its precursor Buchenavianine. The protocol is centered on the O-demethylation of the C5-methoxy group of Buchenavianine using boron tribromide (BBr₃), a standard and highly effective reagent for cleaving aryl methyl ethers. This application note includes a detailed experimental procedure, a summary of quantitative data, a visual representation of the workflow, and relevant safety information to guide researchers in the successful synthesis of this target compound.
Introduction
Buchenavianine is a naturally occurring flavonoid alkaloid isolated from plants of the Buchenavia genus.[1] This class of compounds has attracted significant scientific interest due to its unique structural features and promising biological activities. Notably, derivatives of Buchenavianine, such as this compound, have been highlighted for their potential anti-HIV activity, marking them as important leads in drug discovery and development programs.[1]
The conversion of Buchenavianine to this compound involves the selective demethylation of the aryl methyl ether at the C5 position of the flavonoid core. This transformation unmasks a hydroxyl group, which can be critical for biological activity and provides a site for further chemical modification. The protocol detailed herein employs boron tribromide (BBr₃), a powerful Lewis acid renowned for its efficacy in cleaving ether bonds under controlled conditions.[2][3][4]
Quantitative Data Summary
The following table outlines the key quantitative parameters for the proposed synthesis, based on a starting scale of 100 mg of Buchenavianine.
| Compound | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents | Expected Yield (%) |
| Buchenavianine | ~393.45 | 100 | ~0.254 | 1.0 | - |
| Boron Tribromide (BBr₃) | 250.52 | 191 | 0.762 | 3.0 | - |
| This compound | ~379.42 | - | - | - | ~85% |
| Note: Molar masses are estimated based on the putative chemical structures. The expected yield is an estimate based on typical outcomes for similar demethylation reactions. |
Detailed Experimental Protocol
Materials and Reagents
-
Buchenavianine (Starting Material)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Methanol (B129727) (MeOH), ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Silica (B1680970) gel (230-400 mesh) for column chromatography
Equipment
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles for reagent transfer
-
Ice/water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
Reaction Procedure
-
Reaction Setup: A 50 mL two-neck round-bottom flask is flame-dried under vacuum and backfilled with an inert gas (Nitrogen or Argon). The flask is allowed to cool to ambient temperature.
-
Dissolution of Buchenavianine: To the flask, add Buchenavianine (100 mg, ~0.254 mmol) and a magnetic stir bar. The flask is sealed with a septum, and anhydrous DCM (10 mL) is added via syringe. The mixture is stirred at room temperature until all the starting material has dissolved.
-
Cooling: The reaction flask is immersed in an ice bath and cooled to 0 °C with continuous stirring.
-
Reagent Addition: A 1.0 M solution of BBr₃ in DCM (0.76 mL, 0.76 mmol, 3.0 equivalents) is drawn into a syringe and added dropwise to the stirring solution over a period of 10 minutes.[5] A color change in the reaction mixture is typically observed.
-
Reaction Monitoring: The reaction is stirred at 0 °C for one hour, after which the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction progress is monitored by TLC (e.g., using a mobile phase of 9:1 DCM:MeOH) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, the flask is cooled back to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of methanol (5 mL) to neutralize excess BBr₃ and decompose the boron-phenoxide complex.[6] Gas evolution may be observed.
-
Work-up:
-
The quenched mixture is transferred to a larger flask and concentrated under reduced pressure using a rotary evaporator to remove the solvents.
-
The resulting residue is redissolved in ethyl acetate (25 mL) and transferred to a separatory funnel.
-
The organic solution is washed sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove acidic byproducts, followed by brine (20 mL).
-
The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.
-
-
Purification: The crude residue is purified by flash column chromatography on silica gel. The column is eluted with a gradient of ethyl acetate in hexanes to isolate the pure this compound. Fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to afford the final compound.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for the O-demethylation of Buchenavianine.
Safety and Handling Precautions
-
Boron Tribromide (BBr₃): BBr₃ is a highly toxic and corrosive substance that reacts violently with moisture.[2][7] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.
-
Solvents: Dichloromethane is a volatile solvent and a suspected carcinogen. Handle with care in a well-ventilated area.
Disclaimer: This protocol is a representative procedure based on established chemical principles for O-demethylation. It has not been optimized for this specific substrate. Researchers should perform their own risk assessment and consider small-scale pilot reactions to determine optimal conditions before scaling up.
References
- 1. mdpi.com [mdpi.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Introduction
(R)-(+)-O-Demethylbuchenavianine is a flavonoid alkaloid, a class of natural products characterized by a flavonoid core linked to a piperidine (B6355638) moiety. These compounds are of interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. As a specific analytical method for the quantification of this compound has not been detailed in peer-reviewed literature, this document provides a comprehensive guide for developing and validating a robust analytical method. The protocols described herein are based on established methods for the analysis of similar flavonoid and piperidine alkaloids and are intended to serve as a starting point for researchers.
The proposed primary analytical techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex biological matrices.
I. Proposed Analytical Methods
A. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for the quantification of chromophoric compounds like this compound. The following protocol is a recommended starting point for method development.
Experimental Protocol: HPLC-UV Method Development
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Recommended Starting Point):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of moderately polar alkaloids.
-
Mobile Phase: A gradient elution is suggested to ensure good separation from other matrix components.
-
Solvent A: Water with 0.1% formic acid or 20 mM ammonium (B1175870) formate (B1220265) (pH 3). The acidic modifier helps to improve peak shape for alkaloids.
-
Solvent B: Acetonitrile (B52724) or Methanol (B129727).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: Based on the flavonoid structure, a primary detection wavelength in the range of 254 nm to 370 nm should be evaluated. A PDA detector is ideal for determining the optimal wavelength.
-
-
Sample Preparation (from Plant Material):
-
Extraction:
-
Homogenize 1 gram of dried and powdered plant material (e.g., leaves of Buchenavia species).
-
Extract with 20 mL of methanol or a methanol/chloroform mixture by sonication for 30 minutes, followed by maceration for 24 hours at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more on the plant residue.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Solid Phase Extraction - SPE):
-
Reconstitute the dried extract in 10 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge (e.g., 500 mg) with methanol followed by water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the target analyte with methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for HPLC analysis.
-
-
-
Method Validation Parameters (to be determined experimentally):
-
Linearity: Prepare a series of standard solutions of purified this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and construct a calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision: Assess intra-day and inter-day precision by analyzing replicate samples at different concentrations.
-
Accuracy: Determine by performing recovery studies using spiked matrix samples.
-
Specificity: Evaluate by analyzing blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
-
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.
Experimental Protocol: LC-MS/MS Method Development
-
Instrumentation:
-
LC system (as described for HPLC-UV).
-
A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and analysis software.
-
-
Chromatographic Conditions:
-
Similar to the HPLC-UV method, but with a potentially shorter column and faster flow rate compatible with the MS detector. UPLC (Ultra-Performance Liquid Chromatography) can be employed for higher resolution and faster analysis times.
-
-
Mass Spectrometry Conditions (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended for alkaloids due to the presence of the nitrogen atom in the piperidine ring, which is readily protonated.
-
Precursor and Product Ions:
-
Perform a full scan (Q1 scan) to determine the [M+H]+ of this compound.
-
Conduct a product ion scan to identify the most stable and abundant fragment ions.
-
Optimize the collision energy for the selected precursor → product ion transitions.
-
-
Multiple Reaction Monitoring (MRM): Set up the instrument to monitor at least two transitions for quantification and confirmation to enhance specificity.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), protein precipitation (with acetonitrile or methanol) or liquid-liquid extraction may be necessary prior to SPE.
-
-
Method Validation:
-
Similar validation parameters as for the HPLC-UV method should be assessed, with a focus on matrix effects, which can be significant in ESI-MS.
-
II. Data Presentation
The following tables are templates to summarize the quantitative data that would be obtained during the validation of the analytical methods.
Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Matrix Effect | < 15% |
III. Visualization of Experimental Workflows
The following diagrams illustrate the proposed workflows for sample preparation and analysis.
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-O-Demethylbuchenavianine is a naturally occurring flavonoidal alkaloid that has emerged as a subject of interest in kinase inhibition and antiviral research. This document provides detailed application notes and experimental protocols for investigating its mechanism of action. The primary mechanism identified is the inhibition of Cyclin-Dependent Kinases (CDKs), specifically CDK1 and CDK5.[1] Additionally, earlier studies have reported moderate anti-HIV activity, though the precise mechanism for this effect is less defined.[2] These protocols are intended to guide researchers in the further characterization of this compound's biological activities.
Quantitative Data Summary
The inhibitory activity of this compound against key protein kinases has been quantified, providing essential data for its characterization as a kinase inhibitor. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Kinase | This compound IC50 (µM) | Reference |
| CDK1 | 1.1 | [1] |
| CDK5 | 0.95 | [1] |
| GSK3 | >10 | [1] |
| CLK1 | >10 | [1] |
| DYRK1A | >10 | [1] |
Primary Mechanism of Action: CDK Inhibition
This compound acts as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 5 (CDK5).[1] CDKs are crucial regulators of the cell cycle and various neuronal functions. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. CDK5, in particular, is implicated in neurodegenerative diseases. The inhibitory action of this compound on these kinases suggests its potential therapeutic application in oncology and neurology.
Secondary Reported Bioactivity: Anti-HIV Potential
Early studies on extracts from Buchenavia capitata identified O-Demethylbuchenavianine as its most active anti-HIV constituent, demonstrating moderate cytoprotective effects in CEM-SS cells.[2] The precise molecular target for this antiviral activity has not been fully elucidated but may be distinct from or a downstream consequence of its kinase inhibitory effects. Further investigation is required to determine if the mechanism involves inhibition of key HIV enzymes such as reverse transcriptase or protease.
Experimental Protocols
The following are generalized protocols for assessing the kinase inhibitory and potential anti-HIV activity of this compound. These should be optimized based on specific laboratory conditions and equipment.
In Vitro CDK1/CDK5 Kinase Inhibition Assay
This protocol is designed to quantify the inhibitory effect of this compound on CDK1 and CDK5 activity. A common method is a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK5/p25 enzymes
-
Kinase substrate (e.g., Histone H1 for CDK1, specific peptide for CDK5)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and assay buffer to each well.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the detection reagent from the kinase assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol provides a framework to investigate if the anti-HIV activity of this compound is due to the inhibition of HIV-1 Reverse Transcriptase. A colorimetric or fluorescent assay is commonly used.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
HIV-1 RT assay kit (containing template, primer, dNTPs, and detection reagents)
-
96-well microtiter plates
-
Plate reader (colorimetric or fluorescence)
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: Prepare the reaction mixture containing the template/primer hybrid, dNTPs, and assay buffer as per the kit instructions.
-
Inhibitor and Enzyme Addition: Add the diluted compound or vehicle control to the wells, followed by the HIV-1 RT enzyme.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Detection: Stop the reaction and quantify the newly synthesized DNA using the detection reagents provided in the kit. This often involves the capture of a labeled DNA product on the plate surface and subsequent detection with a substrate that produces a colorimetric or fluorescent signal.
-
Data Analysis: Read the absorbance or fluorescence on a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Logical Relationships and Further Research
The established mechanism of action of this compound is CDK inhibition. The reported anti-HIV activity could be a downstream effect of CDK inhibition, as some CDKs are known to be involved in the HIV replication cycle, or it could be an independent activity. Further research is warranted to delineate these possibilities.
Future Directions:
-
Stereoselectivity: Directly compare the CDK inhibitory and anti-HIV activities of the (R)-(+) and (S)-(-) enantiomers to understand the stereochemical requirements for each activity.
-
Anti-HIV Mechanism: Conduct further studies to identify the specific molecular target of the anti-HIV activity, including assays for HIV protease and integrase inhibition.
-
In Vivo Studies: Evaluate the efficacy and safety of this compound in relevant animal models of cancer or neurodegenerative diseases.
-
Cell-Based Assays: Investigate the effects of the compound on cell cycle progression and apoptosis in cancer cell lines to confirm the downstream effects of CDK inhibition.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-O-Demethylbuchenavianine is a naturally occurring alkaloid with potential therapeutic applications. As with many natural products, obtaining high-purity material in large quantities is a critical step for further research, preclinical, and clinical development. This document outlines a representative multi-step strategy for the large-scale purification of this compound from a crude plant extract. The proposed workflow involves initial extraction, followed by column chromatography and a final polishing step using preparative High-Performance Liquid Chromatography (HPLC).
Purification Strategy Overview
The overall strategy for the large-scale purification of this compound is a multi-step process designed to progressively increase the purity of the target compound. The workflow begins with a crude extract from the plant source and proceeds through several chromatographic stages to yield the final high-purity product.
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Crude Alkaloid Extraction
This protocol describes the initial extraction of the total alkaloid fraction from the plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (MeOH)
-
10% Acetic Acid (AcOH) in water
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Large glass funnels and beakers
Procedure:
-
Macerate 1 kg of the dried, powdered plant material in 5 L of methanol for 48 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in 2 L of 10% acetic acid in water and stir for 2 hours.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Wash the acidic solution with 3 x 1 L of dichloromethane to remove neutral and weakly basic impurities.
-
Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.
-
Extract the basified aqueous layer with 4 x 1 L of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to dryness under reduced pressure to yield the crude alkaloid fraction.
Protocol 2: Silica Gel Column Chromatography
This step aims to separate the target alkaloid from other major alkaloidal components.
Materials:
-
Crude alkaloid fraction
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Prepare a silica gel slurry in dichloromethane and pack it into a large glass column.
-
Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a step gradient of dichloromethane and methanol. Start with 100% DCM and gradually increase the polarity by adding methanol in increments of 1-2%.
-
Collect fractions of 250 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound based on the TLC analysis.
-
Concentrate the combined fractions under reduced pressure to obtain the semi-purified product.
Protocol 3: Preparative Reversed-Phase HPLC
This final polishing step is designed to achieve high purity of the target compound.
Materials:
-
Semi-purified this compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
-
Preparative HPLC system with a UV detector
Procedure:
-
Dissolve the semi-purified product in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% TFA). The exact ratio will need to be determined through analytical HPLC method development.
-
Inject the sample onto the column.
-
Elute the column with the mobile phase under isocratic conditions.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize or carefully evaporate the solvent from the collected fraction to obtain the high-purity compound.
Data Presentation
The following tables provide representative quantitative data that could be expected from a large-scale purification campaign.
Table 1: Summary of Purification Steps
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Crude Alkaloid Extraction | 1000 (Plant Material) | 50 | 5.0 | ~20 |
| Silica Gel Chromatography | 50 | 12 | 24.0 | ~85 |
| Preparative RP-HPLC | 12 | 8.5 | 70.8 | >98 |
Table 2: Chromatographic Conditions
| Parameter | Silica Gel Column Chromatography | Preparative RP-HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18, 10 µm |
| Column Dimensions | 10 cm x 100 cm | 50 mm x 250 mm |
| Mobile Phase | DCM:MeOH (Step Gradient) | ACN:Water + 0.1% TFA (Isocratic) |
| Flow Rate | 100 mL/min | 80 mL/min |
| Detection | TLC | UV at 280 nm |
| Typical Loading | 50 g | 1 g per injection |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for method development in alkaloid purification.
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-O-Demethylbuchenavianine is a naturally derived flavonoidal alkaloid that has been identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs). Specifically, it demonstrates significant inhibitory activity against CDK1 and CDK5.[1][2] This profile makes it a valuable research tool for investigating the roles of these kinases in fundamental cellular processes. CDK1 is a key regulator of the cell cycle, while CDK5 is crucial for neuronal signaling and development.[3][4] The ability to selectively inhibit these kinases allows for the dissection of their pathways and the exploration of their therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays to probe the function of CDK1 and CDK5.
Data Presentation
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | IC50 (µM) |
| Cyclin-Dependent Kinase 1 (CDK1) | 1.1 |
| Cyclin-Dependent Kinase 5 (CDK5) | 0.95 |
| Glycogen Synthase Kinase-3 (GSK3) | >10 |
| cdc2-like Kinase (CLK1) | >10 |
| Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) | >10 |
Data sourced from MedChemExpress and Immunomart.[1][2]
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental designs, the following diagrams illustrate the relevant signaling pathways and a general workflow for assessing the inhibitory effects of this compound.
Experimental Protocols
Protocol 1: In Vitro CDK1/Cyclin B Kinase Assay
This protocol is designed to determine the IC50 value of this compound against CDK1.
Materials:
-
Recombinant active CDK1/Cyclin B enzyme
-
Histone H1 (as substrate)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper and stop buffer (e.g., 75 mM phosphoric acid) for radiometric assay, or luminometer for ADP-Glo™ assay
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase reaction buffer
-
Diluted this compound or vehicle (DMSO) control
-
Histone H1 substrate
-
Recombinant CDK1/Cyclin B enzyme
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP (for radiometric assay, include [γ-³²P]ATP).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in the stop buffer. Wash the papers, and quantify the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Follow the manufacturer's instructions to stop the kinase reaction and measure the generated ADP via a luminescence signal.[5][6][7]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro CDK5/p25 Kinase Assay
This protocol is for determining the IC50 value of this compound against CDK5.
Materials:
-
Recombinant active CDK5/p25 enzyme
-
Histone H1 or a specific peptide substrate for CDK5
-
Other materials are the same as in Protocol 1.
Procedure:
The procedure is analogous to the CDK1 kinase assay (Protocol 1), with the substitution of CDK1/Cyclin B with CDK5/p25 and the use of an appropriate substrate for CDK5.[7][8]
Protocol 3: Cell Proliferation Assay (CDK1 Inhibition)
This assay measures the effect of this compound on the proliferation of cancer cell lines that are dependent on CDK1 for cell cycle progression.
Materials:
-
A suitable cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for a proliferation assay (e.g., DNA-based assays like CyQUANT® or crystal violet staining). Note: ATP-based assays may be confounded by changes in cell size upon cell cycle arrest and should be used with caution.[9][10]
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the cells for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
Quantification of Cell Number: Measure cell proliferation using a DNA-based method or crystal violet staining according to the manufacturer's protocol.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting the cell number against the compound concentration.
Protocol 4: Neurite Outgrowth Assay (CDK5 Inhibition)
This assay assesses the impact of this compound on neurite outgrowth in a neuronal cell line, a process where CDK5 is implicated.
Materials:
-
A suitable neuronal cell line (e.g., PC12, SH-SY5Y)
-
Differentiation-inducing medium (e.g., containing Nerve Growth Factor for PC12 cells)
-
This compound stock solution (in DMSO)
-
Cell culture plates or slides suitable for microscopy
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Plate the neuronal cells on a suitable substrate (e.g., collagen-coated plates).
-
Differentiation and Treatment: Induce differentiation and simultaneously treat the cells with different concentrations of this compound or vehicle control.
-
Incubation: Incubate for a period sufficient for neurite outgrowth (e.g., 24-72 hours).
-
Imaging and Analysis: Fix the cells and acquire images using a microscope. Measure the length and number of neurites per cell using imaging software.
-
Data Analysis: Compare the neurite outgrowth in treated cells to the vehicle control to determine the effect of CDK5 inhibition.
Protocol 5: Western Blot Analysis of Substrate Phosphorylation
This protocol is to confirm the on-target activity of this compound in a cellular context by examining the phosphorylation status of known CDK1 or CDK5 substrates.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibodies against phospho- and total forms of a CDK1 substrate (e.g., Phospho-Histone H3) or a CDK5 substrate (e.g., Phospho-Tau)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for an appropriate duration. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target substrate. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate, which reflects the inhibitory activity of the compound.
Conclusion
This compound is a valuable pharmacological tool for the study of CDK1 and CDK5. Its potency and selectivity profile, as outlined in these notes, enable researchers to investigate the intricate roles of these kinases in cell cycle regulation and neuronal functions. The provided protocols offer a starting point for the characterization and application of this inhibitor in various experimental settings. As with any research tool, careful optimization of experimental conditions is recommended for specific cell lines and assay formats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Role of Cdk5 in neuronal signaling, plasticity, and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 1 - Wikipedia [en.wikipedia.org]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Disclaimer: Information on the direct synthesis of (R)-(+)-O-Demethylbuchenavianine is limited in publicly available literature. This guide draws upon established methodologies for the synthesis of the parent alkaloid, Buchenavianine, and other structurally related complex alkaloids. The principles and troubleshooting strategies outlined here are intended to provide a robust resource for researchers facing similar synthetic challenges.
Troubleshooting Guide & FAQs
This section addresses specific experimental issues that may arise during the synthesis of Buchenavianine and its analogs, providing potential causes and actionable solutions.
Issue 1: Low Yield in the Pictet-Spengler Cyclization Step
The Pictet-Spengler reaction is a key step in the formation of the tetrahydro-β-carboline core of many alkaloids. Low yields are a common challenge.
-
Question: My Pictet-Spengler reaction is resulting in a low yield or failing completely. What are the likely causes and how can I optimize the reaction?
-
Answer:
-
Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is more efficient with electron-rich aromatic rings.[1] If your β-arylethylamine contains electron-withdrawing groups, the reaction may be sluggish.
-
Solution: Consider using stronger acid catalysts or higher reaction temperatures to promote cyclization. However, be mindful of potential substrate decomposition.[1]
-
-
Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial.
-
Solution: While protic acids like HCl and H₂SO₄, or Lewis acids such as BF₃·OEt₂ are traditionally used, sensitive substrates may benefit from milder catalysts like chiral phosphoric acids.[1] Optimization of catalyst loading is also recommended.[1] In some cases, acid-free conditions using deep eutectic solvents have proven effective.
-
-
Improper Reaction Temperature: The optimal temperature can vary significantly depending on the substrates.
-
Solution: It is advisable to start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or HPLC to prevent decomposition.[1]
-
-
Inappropriate Solvent: The solvent can influence the solubility of reactants and the stability of intermediates.
-
Issue 2: Formation of Side Products
The generation of unintended byproducts can complicate purification and reduce the overall yield.
-
Question: I am observing significant formation of side products in my reaction mixture. How can I minimize these?
-
Answer:
-
Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.
-
Solution: Using a slight excess of the carbonyl compound can help drive the reaction to completion and consume the amine starting material.[1] Careful control of stoichiometry and slow addition of reagents can also minimize these side reactions.
-
-
Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.
-
Solution: The choice of solvent can sometimes direct regioselectivity.[1] Careful analysis of the electronic and steric factors of your substrate can help predict the major regioisomer.
-
-
Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur.
-
Issue 3: Difficulties in Purification and Isolation
The purification of alkaloids can be challenging due to their chemical properties.
-
Question: I am struggling to purify my target alkaloid from the crude reaction mixture. What strategies can I employ?
-
Answer:
-
High Polarity of the Alkaloid: Highly polar alkaloids may streak on normal-phase silica (B1680970) gel.
-
Complex Mixture of Diastereomers: If the reaction produces a mixture of diastereomers that are difficult to separate, optimizing the reaction to favor one diastereomer is ideal.
-
Exclusive Affinity for the Aqueous Phase During Work-up: Acid-base extractions may be ineffective if the alkaloid remains in the aqueous phase.
-
Solution: After basifying the aqueous layer, extract with a more polar organic solvent or perform multiple extractions to ensure complete recovery of the product.[2]
-
-
Quantitative Data Summary
Optimizing reaction conditions is critical for improving yield. The following table summarizes conditions for key reactions often employed in alkaloid synthesis.
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pictet-Spengler | 50% TFA | DCE | Reflux | High | [5] |
| N-Alkynylation | CuI/ethyl 2-oxocyclohexane-1-carboxylate | Not Specified | Not Specified | 76-85 | [5] |
| Reductive Amidation | Not Specified | Not Specified | Not Specified | 56 | [6] |
| Asymmetric Conjugate Addition | (S)-34b organocatalyst, K₂CO₃, CsCl | Et₂O | 0 | 85 | [6] |
| Intramolecular Reductive Amination | Hantzsch ester | Not Specified | Not Specified | 55 | [6] |
Experimental Protocols
General Protocol for a Pictet-Spengler Reaction:
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq.) in a suitable solvent (e.g., toluene, CH₂Cl₂, or MeCN) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[2]
-
Aldehyde Addition: Add the aldehyde or ketone (1.1 eq.) to the solution.[2]
-
Acid Catalyst: Add the acid catalyst (e.g., TFA, 0.1-1.0 eq.) to the reaction mixture.[2]
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress using TLC or LC-MS.[2] If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be necessary.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.[2] Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[2]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).[2]
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Acid-Base Extraction for Alkaloid Purification:
-
Dissolution: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).[7]
-
Washing: Wash the acidic solution with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) to remove non-basic impurities.[7]
-
Basification: Basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide) to a pH of approximately 9-10.[7]
-
Extraction of Free Base: Extract the alkaloids into an organic solvent (e.g., dichloromethane (B109758) or a chloroform/isopropanol mixture).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified alkaloid.[7]
Visualizations
Caption: Troubleshooting workflow for improving synthesis yield.
Caption: Experimental workflow for the Pictet-Spengler reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.mysagestore.com [cdn.mysagestore.com]
- 4. santaisci.com [santaisci.com]
- 5. researchgate.net [researchgate.net]
- 6. New One-Pot Methodologies for the Modification or Synthesis of Alkaloid Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (R)-(+)-O-Demethylbuchenavianine during in vitro experiments.
Troubleshooting Guide
Researchers facing challenges with the solubility of this compound can consult the following table for a summary of common issues and recommended solutions.
| Problem | Potential Cause | Recommended Solutions | Pros | Cons |
| Compound precipitates upon addition to aqueous buffer. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer.[1] | Simple and widely used method. | The final concentration of the organic solvent may affect cell viability or assay performance.[2] |
| Precipitation occurs over time in the final assay medium. | The compound is in a supersaturated state and is not thermodynamically stable. | Employ solubility-enhancing excipients such as surfactants (e.g., Tween® 80) or cyclodextrins to form more stable micelles or inclusion complexes.[1][3][4][5] | Can significantly increase apparent solubility and stability. | Excipients may have their own biological effects or interfere with the assay. |
| High background signal or artifacts in the assay. | The compound may be forming aggregates that lead to non-specific interactions or light scattering.[1] | Visually inspect the solution for turbidity. Use dynamic light scattering (DLS) to detect aggregates. Consider filtration through a 0.22 µm filter. | Helps to ensure a true solution and reduce non-specific effects. | Filtration may remove some of the dissolved compound if it is close to saturation. |
| Inconsistent results between experiments. | Variability in stock solution preparation or dilution technique. | Standardize the protocol for stock solution preparation, including the solvent, concentration, and storage conditions. Use a vortex or sonication during dilution to ensure rapid and uniform mixing.[1] | Improves reproducibility of experiments. | Requires careful attention to detail and consistent execution. |
Experimental Workflow for Addressing Solubility Issues
The following diagram outlines a systematic approach to troubleshooting and overcoming the solubility challenges of this compound in vitro.
Caption: A decision-making workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my this compound is not dissolving in my aqueous buffer for a cell-based assay?
A1: The initial and most straightforward approach is to prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] This stock solution can then be diluted into your aqueous cell culture medium or buffer to the final desired concentration. It is crucial to vortex the aqueous medium while adding the stock solution to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.[1] Always prepare a vehicle control with the same final concentration of the organic solvent to account for any potential solvent effects on your assay.
Q2: I've prepared a DMSO stock solution, but the compound still precipitates when I dilute it into my assay medium. What should I do next?
A2: If simple dilution from an organic stock solution is unsuccessful, you should consider using solubility-enhancing excipients. These agents can help to keep the compound dispersed in the aqueous phase. Two common options are:
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[3][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[6]
Q3: How can I determine the solubility of this compound in different solvents?
A3: A simple equilibrium solubility assay can be performed. Add an excess amount of the compound to a known volume of each solvent in separate vials. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. After incubation, centrifuge the samples to pellet the undissolved solid. The supernatant is then carefully collected, diluted, and the concentration of the dissolved compound is quantified using a suitable analytical method like HPLC-UV or a spectrophotometer.
Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | > 20 |
| 10% HP-β-Cyclodextrin in Water | 1.5 |
| 1% Tween® 80 in PBS, pH 7.4 | 0.5 |
Note: This data is hypothetical and should be determined experimentally for this compound.
Q4: Are there other advanced techniques to improve the solubility of highly insoluble compounds like this compound?
A4: Yes, for compounds with very poor solubility, more advanced formulation strategies can be employed:
-
Nanonization: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate.[7][8][9] This can be achieved through techniques like media milling or high-pressure homogenization.[10][11]
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[10][12] Techniques such as hot-melt extrusion or spray drying are used to prepare solid dispersions.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer to a point where the compound is in its more soluble ionized form can be an effective strategy.[13][14]
Mechanism of Cyclodextrin-Mediated Solubilization
The diagram below illustrates how cyclodextrins form inclusion complexes to enhance the solubility of hydrophobic compounds.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Medium
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it into an aqueous medium for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Aqueous medium (e.g., cell culture medium, PBS)
Procedure:
-
Stock Solution Preparation:
-
Weigh out a precise amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired high concentration (e.g., 10, 20, or 50 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes may be necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
-
Dilution into Aqueous Medium:
-
Pre-warm the aqueous cell culture medium or buffer to the desired experimental temperature (e.g., 37°C).[1]
-
While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise.[1] This rapid mixing is crucial to prevent precipitation.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or turbidity before use.
-
Important Considerations:
-
The final concentration of DMSO in the assay should typically be kept below 0.5% (v/v) to minimize solvent-induced toxicity or artifacts.[2]
-
Always include a vehicle control containing the same final concentration of DMSO in your experiments.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare a solution of this compound with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
0.22 µm syringe filter
Procedure:
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v). Stir until the HP-β-CD is completely dissolved.
-
-
Complexation:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 37-40°C) for 24-48 hours to allow for the formation of the inclusion complex. The container should be sealed to prevent solvent evaporation.
-
-
Separation and Sterilization:
-
After the incubation period, centrifuge the suspension at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex.
-
For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Concentration Determination:
-
Determine the precise concentration of this compound in the final solution using a validated analytical method such as HPLC-UV.
-
Note: The optimal ratio of drug to cyclodextrin should be determined experimentally to achieve the desired solubility enhancement without using an excessive amount of the cyclodextrin.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability | MDPI [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. azolifesciences.com [azolifesciences.com]
- 12. longdom.org [longdom.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. wjbphs.com [wjbphs.com]
Technical Support Center: (R)-(+)-O-Demethylbuchenavianine
This technical support center provides guidance on the stability of this compound under typical laboratory conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the following recommendations are based on general knowledge of flavonoid and alkaloid chemistry, as well as available data for structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C.[1] It is advisable to store the compound in a tightly sealed container to protect it from moisture and air. For short-term storage, refrigeration at 2-8°C may be acceptable, but for periods longer than a few days, -20°C is recommended to minimize potential degradation.
Q2: How should I prepare and store solutions of this compound?
A2: The choice of solvent can impact the stability of this compound in solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for similar compounds. It is recommended to prepare fresh solutions for immediate use. If storage of solutions is necessary, they should be aliquoted into tightly sealed vials and stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. The stability of flavonoids in aqueous solutions can be pH-dependent, with many showing greater stability in slightly acidic conditions compared to neutral or alkaline conditions.[2][3][4][5]
Q3: Is this compound sensitive to light?
A3: Many flavonoid compounds are known to be sensitive to light (photosensitive).[6][7][8] Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation. Therefore, it is crucial to protect both solid samples and solutions of this compound from light by using amber-colored vials or by wrapping containers in aluminum foil. All experimental manipulations should be carried out under subdued lighting conditions whenever possible.
Q4: What is the expected stability of this compound at room temperature?
A4: While specific data is unavailable for this compound, many complex organic molecules, including alkaloids and flavonoids, are susceptible to degradation at room temperature over extended periods.[9][10] For routine experimental use, it is best to minimize the time the compound is kept at room temperature. For any unused material, it should be promptly returned to the recommended storage condition of -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C. 2. Prepare Fresh Solutions: If using stored solutions, prepare a fresh solution from solid stock and repeat the experiment. 3. Protect from Light: Ensure all handling and storage of the compound and its solutions are done with protection from light. 4. Assess Solvent Purity: Use high-purity, anhydrous solvents for preparing solutions to avoid potential solvent-mediated degradation. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Analyze a Freshly Prepared Sample: Run a chromatogram of a freshly prepared solution to use as a baseline. 2. Conduct a Mini-Forced Degradation Study: Expose a small sample to heat, light, acid, and base to see if the unexpected peaks correspond to degradation products. 3. Optimize Chromatographic Method: Ensure the analytical method is capable of separating the parent compound from potential degradation products.[11][12][13][14] |
| Color change of the solid compound or solution. | Potential degradation or oxidation. | 1. Visually Inspect: Compare the appearance of the sample to a fresh, unopened vial if available. 2. Cease Use: A noticeable color change is a strong indicator of degradation. It is recommended not to use the sample for critical experiments. 3. Review Handling Procedures: Ensure that the compound has not been exposed to excessive heat, light, or moisture. |
Summary of General Stability for Flavonoid Alkaloids
The stability of flavonoid alkaloids is influenced by several factors. The table below summarizes these factors based on studies of similar compounds.
| Factor | General Effect on Stability | Recommendations for this compound |
| Temperature | Higher temperatures accelerate degradation.[9][10][15][16] | Store solid at -20°C. Store solutions at -20°C or -80°C. Minimize time at room temperature. |
| pH | Generally more stable in acidic to neutral pH. Degradation can be rapid in alkaline conditions.[2][4][5][17] | For aqueous solutions, consider buffering to a slightly acidic pH if compatible with the experimental design. |
| Light | UV and visible light can cause photodegradation.[6][7][8] | Protect solid and solutions from light at all times using amber vials or foil. |
| Oxidation | Susceptible to oxidative degradation, especially in solution.[18][19][20] | Use degassed solvents where possible. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term solution storage. |
| Hydrolysis | Can be susceptible to hydrolysis, particularly at extreme pH values. | Use anhydrous solvents when possible. Avoid prolonged exposure to humid conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) or a photostability chamber for a defined period. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all stressed samples, along with an untreated control, by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.[11][12][13][14]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Factors influencing the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. tnsroindia.org.in [tnsroindia.org.in]
- 15. xpublication.com [xpublication.com]
- 16. Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of Buchenavianine and related flavonoid alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is Buchenavianine and what are its key structural features?
A1: Buchenavianine is a flavonoid alkaloid, a class of natural products where a flavonoid core is linked to a nitrogen-containing moiety.[1] Its structure consists of a flavone (B191248) backbone substituted with a piperidine (B6355638) group. Specifically, its IUPAC name is 7-hydroxy-5-methoxy-8-(1-methylpiperidin-2-yl)-2-phenylchromen-4-one.[2] The presence of a phenolic hydroxyl group, a methoxy (B1213986) group, and a tertiary amine within the piperidine ring are key features that influence its chemical behavior during isolation.
Q2: What are the most common types of artifacts observed during the isolation of flavonoid alkaloids?
A2: Artifacts that can form during the isolation of flavonoid alkaloids include:
-
Solvent Adducts: Alcohols like methanol (B129727) and ethanol (B145695) can react with the alkaloid to form methoxy or ethoxy derivatives.[3]
-
Oxidation Products: Phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of certain metal ions.[4][5]
-
Degradation Products: The flavonoid core can degrade under harsh pH conditions or high temperatures.[4][6] Flavonoids with a higher number of hydroxyl groups are generally more prone to degradation.[6][7]
-
Isomers: Changes in pH or temperature can sometimes lead to the isomerization of the alkaloid.
Q3: How can the choice of solvent lead to artifact formation?
A3: Solvents can react with the target compounds to form artifacts.[8] For instance, using methanol as an extraction solvent can lead to the methylation of acidic protons or addition to electrophilic sites on the Buchenavianine molecule.[9][10][11] Chlorinated solvents may contain traces of HCl, which can form salts with the alkaloid, or phosgene (B1210022), which can react with amine groups.[12] It is crucial to use high-purity solvents and to be aware of potential reactions.
Q4: What is the principle of acid-base extraction for isolating Buchenavianine?
A4: Acid-base extraction is a liquid-liquid extraction technique used to separate acidic and basic compounds.[13] For Buchenavianine, which contains a basic piperidine nitrogen, the principle is as follows:
-
The crude plant extract is dissolved in an organic solvent.
-
An aqueous acid is added. The basic nitrogen of Buchenavianine is protonated, forming a water-soluble salt that partitions into the aqueous layer.
-
Neutral and acidic impurities remain in the organic layer and are separated.
-
The aqueous layer containing the Buchenavianine salt is then made basic with a suitable base. This deprotonates the nitrogen, making the alkaloid insoluble in water and soluble in an organic solvent.
-
A fresh organic solvent is used to extract the free Buchenavianine base from the aqueous layer.
Troubleshooting Guides
Problem 1: Low Yield of Buchenavianine
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[5] - Increase the extraction time or perform multiple extraction cycles. - Consider using a different solvent system. A mixture of polar and non-polar solvents might be more effective. |
| Degradation of Buchenavianine | - Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure.[4] - Protect the extract from light and air to minimize oxidation.[4] - Ensure the pH of the aqueous solutions during acid-base extraction is carefully controlled to prevent hydrolysis or other pH-dependent degradation. |
| Poor Phase Separation | - If emulsions form during liquid-liquid extraction, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite. |
| Adsorption onto Glassware | - Silanize glassware to reduce active sites that can adsorb the alkaloid. |
Problem 2: Presence of Unexpected Peaks in Chromatographic Analysis (Potential Artifacts)
| Possible Cause | Troubleshooting Steps |
| Reaction with Solvent | - If using methanol and you observe a peak with a mass corresponding to [M+14] or [M+32], this may indicate methylation.[9] Repeat the extraction with a different solvent like ethanol or a non-protic solvent to confirm. - Ensure solvents are of high purity and free from contaminants like phosgene in chloroform.[12] |
| Oxidation | - If you suspect oxidation, perform the extraction under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants like ascorbic acid or BHT to the extraction solvent. |
| pH-Induced Degradation | - Carefully monitor and control the pH during acid-base extraction. Use weaker acids or bases if harsh conditions are suspected to cause degradation. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to monitor for potential artifact formation.
Table 1: Effect of Extraction Solvent on Buchenavianine Yield and Purity
| Solvent | Yield of Crude Extract (mg/g plant material) | Purity of Buchenavianine (%) | Major Artifact Detected (Hypothetical) |
| Methanol | 25.3 | 85.2 | Methoxy-Buchenavianine |
| Ethanol | 22.1 | 90.5 | Ethoxy-Buchenavianine |
| Ethyl Acetate | 18.5 | 95.1 | None Detected |
| Dichloromethane (B109758) | 20.8 | 93.7 | None Detected |
Table 2: Impact of pH on Buchenavianine Stability in Aqueous Solution
| pH | Incubation Time (hours) | Buchenavianine Remaining (%) |
| 2 | 24 | 98.5 |
| 7 | 24 | 99.1 |
| 12 | 24 | 80.3 |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Buchenavianine
-
Extraction:
-
Macerate 100 g of dried, powdered plant material in 500 mL of methanol for 24 hours at room temperature.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 200 mL of 5% hydrochloric acid.
-
Wash the acidic solution three times with 100 mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layers.
-
Adjust the pH of the aqueous layer to approximately 10 with a 2M sodium hydroxide (B78521) solution while cooling in an ice bath.
-
Extract the basified solution three times with 150 mL of dichloromethane.
-
-
Isolation:
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude Buchenavianine alkaloid fraction.
-
-
Purification:
-
Further purify the crude alkaloid fraction using column chromatography on silica (B1680970) gel or preparative HPLC.
-
Visualizations
Caption: General experimental workflow for the isolation of Buchenavianine.
Caption: Troubleshooting decision tree for Buchenavianine isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchenavianine | C22H23NO4 | CID 393062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of extraction methods on stability of flavonoids [agris.fao.org]
- 8. Solvent derived artifacts in natural products chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research [agris.fao.org]
- 11. [PDF] Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research | Semantic Scholar [semanticscholar.org]
- 12. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of Buchenavianine derivatives. This guide includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and visual representations of key processes to facilitate successful experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of Buchenavianine derivatives. The solutions provided are based on established chromatographic principles and experience with similar flavonoid alkaloid compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too much sample. - Secondary Interactions: Silanol interactions with the basic piperidine (B6355638) moiety of Buchenavianine. - Inappropriate Mobile Phase pH: Ionization of the analyte. - Column Degradation: Loss of stationary phase. | - Reduce Sample Concentration: Dilute the sample and reinject. - Use a Base-Deactivated Column: Employ an end-capped C18 column. - Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, like triethylamine (B128534) (0.1%), or an acid, like formic acid or trifluoroacetic acid (0.1%), to improve peak shape.[1][2] - Adjust Mobile Phase pH: For basic compounds like Buchenavianine, a mobile phase pH of 3-4 or >8 is often optimal. Ensure the column is stable at the chosen pH. - Replace the Column: If the column has been used extensively, it may need to be replaced. |
| Variable Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in solvent ratios or pH. - Fluctuations in Column Temperature: Lack of temperature control. - Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. - Pump Malfunction: Inconsistent flow rate. | - Precise Mobile Phase Preparation: Use volumetric flasks and a calibrated pH meter for consistent preparation. - Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C). - Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection. - System Maintenance: Regularly check and maintain the HPLC pump. |
| Low Resolution/Peak Co-elution | - Inadequate Mobile Phase Strength: Analytes elute too quickly. - Incorrect Stationary Phase: The column chemistry is not suitable for the separation. - Gradient Profile is Not Optimized: The change in solvent composition is too rapid. | - Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. - Experiment with Different Columns: Test columns with different stationary phases (e.g., C8, Phenyl-Hexyl) or particle sizes. - Optimize the Gradient: Employ a shallower gradient to increase the separation time between closely eluting peaks. |
| Ghost Peaks | - Contaminated Mobile Phase or System: Impurities in the solvents or tubing. - Carryover from Previous Injection: Sample adsorbing to the injector or column. | - Use High-Purity Solvents: Utilize HPLC-grade solvents and freshly prepared mobile phases. - Flush the System: Purge the system with a strong solvent (e.g., 100% acetonitrile or methanol). - Implement a Needle Wash Step: Use a strong wash solvent in the autosampler. - Run Blank Injections: Inject a blank (mobile phase) to see if the ghost peaks persist. |
| High Backpressure | - Column Frit Blockage: Particulate matter from the sample or mobile phase. - Precipitation of Sample or Buffer: Incompatibility of the sample solvent with the mobile phase or buffer precipitation. - Column Contamination: Accumulation of strongly retained compounds. | - Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters. - Use a Guard Column: Protect the analytical column from particulates. - Ensure Sample and Mobile Phase Compatibility: Dissolve the sample in the initial mobile phase if possible. - Wash the Column: Follow a rigorous column washing procedure (e.g., with progressively stronger solvents). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Buchenavianine derivatives?
A1: A reversed-phase HPLC method is a good starting point.[1][3] A C18 column is often suitable for the separation of flavonoids and alkaloids.[1][3][4] A gradient elution with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid, is a common choice.[4] A typical starting gradient could be 10-90% acetonitrile over 30 minutes. Detection at a wavelength where the flavonoid chromophore absorbs, such as 260 nm or 280 nm, is recommended.[3]
Q2: How can I improve the extraction of Buchenavianine derivatives from plant material?
A2: Buchenavianine and its derivatives are flavonoid alkaloids. A common procedure for extracting alkaloids from plant material involves using a solvent like methanol (B129727) or ethanol, followed by an acid-base liquid-liquid extraction to partition the alkaloids into an acidic aqueous phase and then back into an organic solvent after basification.
Q3: What are the key structural features of Buchenavianine that influence its chromatographic behavior?
A3: Buchenavianine is a flavonoid alkaloid, meaning it has a flavonoid core structure with a piperidine (alkaloid) moiety attached.[5] The flavonoid portion is relatively nonpolar, while the piperidine ring contains a basic nitrogen atom. This dual nature means its retention will be sensitive to the mobile phase pH. At low pH, the piperidine nitrogen will be protonated, making the molecule more polar and leading to earlier elution in reversed-phase chromatography.
Q4: Are there any known biological signaling pathways affected by Buchenavianine derivatives?
A4: While specific studies on Buchenavianine are limited, related flavonoid and piperidine alkaloids have been shown to exhibit cytotoxic and anti-inflammatory effects.[6][7] These effects are often associated with the modulation of key signaling pathways such as the NF-κB and NRF2 pathways. Flavonoids have been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[8][9][10] Piperidine alkaloids have been shown to activate the NRF2 pathway, a key regulator of cellular antioxidant responses.[11][12][13][14]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Buchenavianine Derivatives
This protocol provides a starting point for the separation of Buchenavianine derivatives. Optimization will likely be required based on the specific derivatives and the sample matrix.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 260 nm and 280 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the extract or purified sample in the initial mobile phase composition (90:10 Mobile Phase A:B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: Extraction of Buchenavianine Derivatives from Plant Material
This protocol describes a general procedure for the extraction and partial purification of flavonoid alkaloids from plant material.
-
Maceration:
-
Air-dry and powder the plant material (e.g., leaves of Buchenavia sp.).
-
Macerate the powdered material with methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude methanol extract in 5% hydrochloric acid.
-
Wash the acidic solution with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar compounds.
-
Basify the aqueous layer to pH 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaloids from the basified aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers and evaporate the solvent to yield the crude alkaloid fraction containing Buchenavianine derivatives.
-
-
Further Purification (Optional):
-
The crude alkaloid fraction can be further purified using techniques like column chromatography on silica (B1680970) gel or preparative HPLC.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of Buchenavianine derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperine inhibits AML-12 hepatocyte EMT and LX-2 HSC activation and alleviates mouse liver fibrosis provoked by CCl4: roles in the activation of the Nrf2 cascade and subsequent suppression of the TGF-β1/Smad axis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Alkaloids from Piper nigrum Exhibit Antiinflammatory Activity via Activating the Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-(+)-O-Demethylbuchenavianine Bioassays
Welcome to the technical support center for bioassays involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and ensure the consistency and reliability of their experimental results. Given that this compound is a specialized natural product, this guide combines general best practices for protoberberine alkaloids with specific, illustrative examples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the IC50 values of this compound in our cancer cell viability assays. What could be the cause?
A1: Batch-to-batch variability is a common issue when working with natural products, which can be sensitive to the extraction and purification process. Several factors could be contributing to this inconsistency.
Possible Causes and Solutions:
-
Purity and Integrity of the Compound: The purity of each batch may differ. Small amounts of related alkaloids or residual solvents can significantly impact biological activity. Additionally, the compound may degrade over time if not stored correctly.
-
Solution: We recommend verifying the purity of each new batch using methods like HPLC-MS or qNMR. Store the compound as a dry powder at -20°C or -80°C, protected from light and moisture. Prepare fresh stock solutions for each experiment.
-
-
Solubility Issues: this compound, like many alkaloids, may have poor aqueous solubility. If the compound precipitates in your cell culture media, the effective concentration will be lower and more variable.
-
Solution: First, ensure your DMSO stock concentration is not too high. When diluting into aqueous media, vortex or sonicate briefly. Visually inspect the final dilutions for any signs of precipitation. Consider using a lower final DMSO concentration or exploring the use of solubilizing agents like cyclodextrins, though these should be validated for non-interference in the assay.
-
-
Assay Conditions: Minor variations in experimental conditions can be magnified.
-
Solution: Standardize all assay parameters, including cell seeding density, incubation times, and passage number of the cell line. Ensure consistent environmental conditions (CO2, temperature, humidity).
-
Hypothetical Data: Inconsistent IC50 Values in A549 Lung Cancer Cells
| Batch ID | Purity (HPLC) | IC50 (µM) - MTT Assay, 72h | Observations |
| Batch A-001 | 98.2% | 15.4 ± 2.1 | Clear, soluble in media. |
| Batch A-002 | 95.5% | 28.9 ± 4.5 | Minor precipitation noted at >50 µM. |
| Batch B-001 | 99.1% | 14.8 ± 1.9 | Clear, soluble in media. |
| Batch B-002 | 98.5% (Aged 6 mo) | 21.3 ± 3.8 | Solution showed a slight yellow tint. |
This table illustrates how variations in purity or age can lead to shifts in the measured IC50 value.
Q2: Our team is investigating the anti-inflammatory properties of this compound by measuring TNF-α secretion from LPS-stimulated macrophages. However, the results are not consistently dose-dependent. What troubleshooting steps should we take?
A2: A non-linear or inconsistent dose-response curve can stem from several sources, including cytotoxicity, compound instability, or assay interference.
Troubleshooting Workflow:
-
Assess Cytotoxicity: The compound may be toxic to the macrophages at higher concentrations, leading to cell death and a subsequent drop in TNF-α production that is not due to a specific anti-inflammatory effect.
-
Action: Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your inflammation assay, using the same cell type, compound concentrations, and incubation times.
-
-
Check for Assay Interference: Natural products can sometimes interfere with assay detection methods. For example, a colored compound could interfere with a colorimetric readout, or it could have intrinsic fluorescence.
-
Action: Run a control plate without cells where the compound is added to the media and the final assay reagents. This will reveal any direct interference with the assay signal.
-
-
Verify Compound Stability: The compound may not be stable in the cell culture medium over the full duration of the experiment.
-
Action: Incubate the compound in media for the full experiment duration, then analyze the supernatant by HPLC to check for degradation.
-
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for inconsistent bioassay results.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium from a 1000X DMSO stock. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Mix gently by pipetting.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle control. Plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).
Hypothetical Cytotoxicity Data
| Compound Concentration (µM) | % Cell Viability (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 5.2 |
| 1 | 98.5 | 4.8 |
| 5 | 95.1 | 5.1 |
| 10 | 90.3 | 6.3 |
| 25 | 75.6 | 7.1 |
| 50 | 48.2 | 8.5 |
| 100 | 15.4 | 4.9 |
From this table, the CC50 is approximately 50 µM. If you are studying anti-inflammatory effects, you should use concentrations well below this value to avoid confounding results from cytotoxicity.
Q3: What is a plausible signaling pathway for the anti-inflammatory action of this compound, and how can we visualize it?
A3: Many protoberberine alkaloids, such as berberine, are known to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound acts through a similar mechanism.
The pathway is initiated when a stimulus, like bacterial lipopolysaccharide (LPS), binds to its receptor (TLR4) on the cell surface. This triggers a cascade that leads to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. Once IκBα is removed, the NF-κB p65/p50 dimer is free to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.
This compound could potentially inhibit this pathway at several points, such as by preventing the degradation of IκBα.
Hypothesized NF-κB Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the NF-κB pathway.
Technical Support Center: Enhancing Selectivity in Flavonoid O-Demethylation
Welcome to the technical support center for flavonoid O-demethylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in achieving selective O-demethylation of flavonoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during O-demethylation experiments.
1. My O-demethylation reaction is resulting in a mixture of products with poor selectivity. What are the common causes and solutions?
Poor selectivity in flavonoid O-demethylation is a frequent challenge. The hydroxyl groups on the flavonoid scaffold exhibit different reactivities, which can be influenced by several factors.
-
Reagent Choice: The choice of demethylating agent is critical. Strong, non-selective reagents like hydrobromic acid (HBr) often lead to the cleavage of multiple methoxy (B1213986) groups.[1]
-
Troubleshooting:
-
Consider milder, more selective reagents. Boron tribromide (BBr₃) is a widely used reagent that often provides better selectivity, especially at low temperatures.[1]
-
For demethylation of specific positions, such as the 5-O-methyl group, reagents like aluminum chloride (AlCl₃) or a combination of semicarbazide (B1199961) and glacial acetic acid have been shown to be effective.[2][3]
-
The use of thiolates as nucleophiles can also offer a degree of selectivity.[1]
-
-
-
Reaction Conditions: Temperature and reaction time significantly impact selectivity.
-
Troubleshooting:
-
Optimize the reaction temperature. Starting with lower temperatures (e.g., -78 °C or 0 °C) and gradually increasing it can help favor the cleavage of the most reactive methoxy group.
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired product is formed, preventing further demethylation.
-
-
-
Protecting Groups: If certain hydroxyl groups are more labile or if you need to protect specific positions to direct the demethylation, the use of protecting groups is a viable strategy.[4][5]
-
Troubleshooting:
-
Introduce protecting groups on the more reactive hydroxyl groups before the demethylation step. The choice of protecting group should be orthogonal to the demethylation conditions, meaning it should be stable during the demethylation reaction and can be removed under different conditions.[4]
-
-
2. I am observing low yields for my desired selectively demethylated flavonoid. How can I improve the reaction efficiency?
Low yields can be attributed to incomplete reactions, product degradation, or difficult purification.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure the correct stoichiometry of the demethylating agent. An insufficient amount may lead to an incomplete reaction, while a large excess can decrease selectivity and lead to product degradation.[2]
-
Solvent Choice: The solvent can influence the solubility of the flavonoid and the reactivity of the demethylating agent. Anhydrous solvents are crucial when using moisture-sensitive reagents like BBr₃.
-
Work-up Procedure: The work-up procedure is critical to quench the reaction effectively and neutralize any acidic reagents to prevent product degradation.
-
Purification: Flavonoid purification can be challenging due to similar polarities of the starting material, desired product, and byproducts. Employing appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system, preparative HPLC) is essential for isolating the target compound.
-
3. How can I achieve regioselective demethylation when multiple methoxy groups are present?
Achieving regioselectivity is a primary goal in flavonoid modification. The inherent electronic and steric differences of the methoxy groups on the flavonoid core can be exploited.
-
Targeting the 5-O-Methyl Group: The 5-hydroxyl group often forms a hydrogen bond with the C4-carbonyl group, making the 5-O-methyl ether sterically hindered and generally less reactive.[6] However, specific reagents can target this position.
-
Solution: Aluminum chloride (AlCl₃) in a suitable solvent like acetonitrile (B52724) can selectively cleave the 5-O-methyl ether.[3] Another reported method is the use of semicarbazide in refluxing glacial acetic acid.[2]
-
-
Enzymatic and Biocatalytic Approaches: Flavonoid O-methyltransferases (FOMTs) can catalyze methylation in a regiospecific manner.[7][8] While these are primarily for methylation, understanding their specificity can inform demethylation strategies or the use of demethylating enzymes.
-
Protecting Group Strategy: This is a powerful method to control regioselectivity.
-
Solution: Protect all but the target methoxy group's corresponding hydroxyl group (if starting from a polyhydroxyflavonoid), then methylate the unprotected hydroxyl, and finally deprotect all positions. Alternatively, for a polymethoxyflavonoid, selectively protect the hydroxyl groups that would be formed from the more labile methoxy groups, then proceed with demethylation.[4]
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for selected O-demethylation reactions on flavonoids.
Table 1: Chemical Reagents for Selective O-Demethylation of Flavonoids
| Flavone (B191248) Substrate | Demethylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 5-O-methylated flavones | Semicarbazide/Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 24 | 5-hydroxyflavones | 60-65 | [2] |
| 7-hydroxy-3,5,8-trimethoxyflavones | Anhydrous AlCl₃ | Acetonitrile | Not specified | Not specified | Selective demethylation product | Not specified | [3] |
| Phenolic methyl ethers | BBr₃ | Dichloromethane (B109758) (DCM) | Cooled to Room Temp | Not specified | Phenols | Not specified | [1] |
| Phenolic methyl ethers | HBr | Not specified | Elevated | Not specified | Phenols | Not specified | [1] |
| Phenolic methyl ethers | Thiolates | Dimethylformamide (DMF) | Elevated | Not specified | Phenols | Not specified | [1] |
Table 2: Biocatalytic Methylation for Site-Selective Synthesis (Precursors for Demethylation)
| Flavonoid Substrate | Biocatalyst (Fusion FOMT) | Product (Dimethoxyflavonoid) | Reference |
| Various Flavonoids | OsNOMT/ObFOMT5 in E. coli | 7,4'-dimethoxyflavonoids | [7] |
| Various Flavonoids | OsNOMT/RdOMT10 in E. coli | 3,7-dimethoxyflavonoids | [7] |
Experimental Protocols
Protocol 1: Selective 5-O-Demethylation using Semicarbazide and Acetic Acid
This protocol is adapted from a method for the selective demethylation of 5-O-methylated flavones.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 5-O-methylated flavone (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add semicarbazide (2.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC, comparing to the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 5-hydroxyflavone.
Protocol 2: General O-Demethylation using Boron Tribromide (BBr₃)
This is a general protocol for the cleavage of aryl methyl ethers.[1] Caution: BBr₃ is a corrosive and moisture-sensitive reagent. Handle it in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methoxyflavonoid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add a solution of BBr₃ in DCM (1.1 to 1.5 equivalents per methoxy group to be cleaved) to the cooled flavonoid solution via a syringe.
-
Reaction: Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature. The reaction time will vary depending on the substrate and should be monitored by TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding methanol (B129727) at 0 °C. This will react with the excess BBr₃.
-
Work-up: Add water to the mixture and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General workflow for a selective O-demethylation experiment.
Caption: Logic of using a protecting group strategy for selective modification.
References
- 1. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 2. acgpubs.org [acgpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. grokipedia.com [grokipedia.com]
- 6. A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC) | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
Disclaimer: (R)-(+)-O-Demethylbuchenavianine is a specialized research compound, and there is a limited amount of publicly available data on its long-term stability. The following guidelines are based on the general chemical properties of the broader class of protoberberine alkaloids and established best practices for the storage of sensitive organic compounds. It is crucial to perform your own stability assessments for your specific research applications.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable for brief periods. If the compound is in solution, it should be stored at -20°C or -80°C. To minimize degradation, it is advisable to prepare fresh solutions for each experiment.
Q2: How should I handle the compound upon receiving it?
A2: Upon receipt, it is best practice to store the compound in its original unopened vial at the recommended temperature of -20°C until you are ready to use it. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the compound, as protoberberine alkaloids can be hygroscopic.
Q3: What solvents are suitable for dissolving this compound?
Q4: What are the potential signs of degradation?
A4: Degradation of this compound may be indicated by a change in physical appearance, such as color change or clumping of the solid. In solution, degradation can be observed as a change in color or the appearance of precipitate. Analytically, degradation can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), which may show the appearance of new peaks or a decrease in the area of the main peak corresponding to the pure compound.
Q5: What are the likely causes of degradation?
A5: Based on the general stability of related protoberberine alkaloids, the primary factors that can contribute to the degradation of this compound are:
-
Hydrolysis: Exposure to acidic or basic conditions can lead to the breakdown of the molecule.
-
Oxidation: The presence of oxygen, especially when catalyzed by light or metal ions, can cause oxidative degradation.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
This could be a sign of compound degradation, leading to a lower effective concentration of the active molecule.
Troubleshooting Steps:
-
Assess Purity: The first step is to check the purity of your stock of this compound. This can be done using analytical techniques like HPLC.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommendations (solid at -20°C, protected from light and moisture).
-
Prepare Fresh Solutions: If you have been using a stored solution, prepare a fresh solution from the solid compound and repeat the experiment.
-
Consider Solvent Purity: Ensure that the solvent used to dissolve the compound is of high purity and free from contaminants that could promote degradation.
Issue 2: Visual changes in the solid compound or solution.
Changes in color or the formation of precipitates are strong indicators of degradation.
Troubleshooting Steps:
-
Do Not Use: If you observe visual changes, it is highly recommended not to use the compound for your experiments as its purity is compromised.
-
Characterize Degradants (Optional): For advanced users, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products and understand the degradation pathway.
-
Procure a New Batch: The most reliable solution is to obtain a fresh batch of the compound.
Data Presentation
Given the lack of specific quantitative stability data for this compound, a generalized table based on forced degradation studies of the related protoberberine alkaloid, berberine, is presented below to illustrate potential sensitivities.
| Stress Condition | Potential for Degradation | Observations from Related Compounds |
| Acidic (e.g., 0.1 N HCl) | High | Degradation observed for berberine. |
| Basic (e.g., 0.1 N NaOH) | High | Degradation observed for berberine. |
| Oxidative (e.g., 3% H₂O₂) | High | Degradation observed for berberine. |
| Photolytic (UV/Vis light) | High | Degradation observed for berberine. |
| Thermal (e.g., >40°C) | Moderate to High | Increased degradation at elevated temperatures. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general protocol and may require optimization for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run a chromatogram of a freshly prepared solution and compare it to the chromatogram of the stored sample. The appearance of new peaks or a reduction in the area of the main peak indicates degradation.
Mandatory Visualization
Caption: Hypothetical degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected compound degradation.
Caption: Decision tree for selecting optimal storage conditions.
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of complex plant extracts.
Troubleshooting Guide: Unreliable Quantitative Results
Issue: You are experiencing poor reproducibility, accuracy, and sensitivity in your quantitative LC-MS analysis of a plant extract. Calibration curves are inconsistent, and analyte response varies significantly between samples.
Possible Cause: These are classic symptoms of matrix effects, where co-eluting compounds from the plant matrix interfere with the ionization of your target analyte(s) in the mass spectrometer's ion source.[1][2][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the reliability of your quantitative data.[2][4][5]
Step 1: Confirm the Presence of Matrix Effects
Before implementing mitigation strategies, it is crucial to confirm that matrix effects are indeed the root cause of your analytical issues. Two primary methods are widely used for this assessment:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4][6]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect by comparing the analyte's response in a clean solvent versus the sample matrix.[1][4]
Step 2: Mitigate Matrix Effects
Once matrix effects are confirmed, you can employ several strategies to reduce or compensate for their impact. The choice of strategy will depend on the nature of your analyte and the complexity of the plant matrix.
Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before LC-MS analysis.[7][8][9]
-
Solid-Phase Extraction (SPE): A highly selective technique that can effectively remove a wide range of interferences.[7][8][9]
-
Liquid-Liquid Extraction (LLE): Useful for separating analytes from interfering matrix components based on their differential solubility in immiscible liquids.[7][8]
-
Sample Dilution: A simple approach where the sample is diluted to reduce the concentration of matrix components.[1][10][11] However, this may compromise the sensitivity for trace-level analytes.[12]
-
-
Optimize Chromatographic Conditions: Modifying the LC method can help separate the analyte of interest from co-eluting matrix components.[7][13] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[10][13]
-
Use Compensation Techniques: When matrix effects cannot be eliminated through sample preparation or chromatography, several methods can be used to compensate for their impact on quantification.
-
Internal Standards (IS): The addition of a compound (internal standard) to all samples, standards, and blanks can correct for variability in matrix effects.[7]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[5][7] This helps to ensure that the standards and samples experience similar matrix effects.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix.[1][18][19][20][21] This is particularly useful when a true blank matrix is unavailable.[1][19]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][22] In plant extracts, these interfering compounds can include pigments, lipids, phenolics, and other secondary metabolites.[23][24][25] This interference can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and unreliable quantitative results.[2][4]
Q2: How do I know if my analysis is being affected by matrix effects?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, non-linear calibration curves, and significant variations in analyte response between different samples. To definitively confirm matrix effects, you can perform a post-column infusion experiment for a qualitative assessment or a post-extraction spike experiment for a quantitative evaluation.[1][4]
Q3: What is the difference between ion suppression and ion enhancement?
A3: Ion suppression is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a decreased signal.[4][5] Ion enhancement is the opposite effect, where the presence of matrix components increases the analyte's ionization, resulting in a higher signal.[4][5] Both effects are detrimental to accurate quantification.[13]
Q4: When should I use a stable isotope-labeled internal standard?
A4: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and is considered the gold standard.[1][2][14][15] You should use a SIL-IS whenever possible, especially for complex matrices like plant extracts where significant and variable matrix effects are expected.[15][16][26] SIL-IS co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction.[2][17]
Q5: What if a stable isotope-labeled internal standard is not available for my analyte?
A5: If a SIL-IS is not available, you can use a structural analog of the analyte as an internal standard. However, it's crucial to ensure that the analog co-elutes with the analyte and behaves similarly in the ion source.[1] Alternatively, you can use non-instrumental correction methods like matrix-matched calibration or the standard addition method to compensate for matrix effects.[1][5][7][18]
Q6: Can simply diluting my plant extract solve the matrix effect problem?
A6: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[1][10][11][27] However, this approach also dilutes your analyte of interest, which may lead to a loss of sensitivity, making it unsuitable for trace-level analysis.[12] The effectiveness of dilution should be evaluated on a case-by-case basis.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects for the analysis of various compounds in plant-derived matrices. This data is compiled from multiple studies and is intended for comparative purposes.
| Sample Preparation Technique | Analyte Class | Plant Matrix | Matrix Effect Reduction | Reference |
| Protein Precipitation (PPT) | Basic Analytes | Plasma | Least effective, significant matrix effects remain | [9] |
| Liquid-Liquid Extraction (LLE) | Basic Analytes | Plasma | Cleaner extracts than PPT, but low recovery for polar analytes | [9] |
| Reversed-Phase SPE | Basic Analytes | Plasma | Cleaner extracts and reduced matrix effects compared to PPT | [9] |
| Mixed-Mode SPE | Basic Analytes | Plasma | Cleanest extracts, significant reduction in matrix effects | [9] |
| Dispersive SPE (Graphene) | Polar Herbicides | Onion | Low matrix effects observed | [24] |
| Dispersive SPE (Chitosan) | Polar Herbicides | Wheat, Potato, Pea | Low matrix effects observed | [24][28] |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the retention time regions where ion suppression or enhancement occurs.
Methodology:
-
Setup: A syringe pump is used to continuously infuse a standard solution of the analyte into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.[4][23]
-
Infusion: A constant flow of the analyte solution is introduced, creating a stable baseline signal in the mass spectrometer.[4][6]
-
Injection: A blank matrix extract (a sample prepared in the same way as the actual samples but without the analyte) is injected onto the LC column.[4][6][23]
-
Analysis: The signal of the infused analyte is monitored throughout the chromatographic run.
-
Evaluation: Any significant deviation (dip or peak) from the stable baseline indicates the presence of matrix effects at that specific retention time.[1][23][29]
Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects
Objective: To quantify the percentage of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): A standard solution of the analyte is prepared in the initial mobile phase or reconstitution solvent.[13]
-
Set B (Post-Extraction Spike): A blank plant matrix is extracted and processed using the same procedure as the actual samples. The final, clean extract is then spiked with the analyte standard at the same concentration as Set A.[12][13]
-
-
LC-MS Analysis: Both sets of samples are analyzed using the same LC-MS method.
-
Calculation: The matrix effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
Visualizations
Caption: A workflow for identifying, assessing, and mitigating matrix effects.
Caption: Experimental setup for post-column infusion to detect matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 27. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 28. researchgate.net [researchgate.net]
- 29. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dosing Protocols for In Vivo Studies
Welcome to the technical support center for in vivo dosing protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during animal studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and helpful visualizations to ensure your dosing strategies are robust, reproducible, and refined.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting dose for my first in vivo study?
A1: Selecting a starting dose is a critical step that involves multiple considerations. There is no single formula to convert an in vitro IC50 value directly to an in vivo dose. A recommended approach involves:
-
Literature Review: Search for studies on compounds with similar structures or mechanisms of action to identify dose ranges used in relevant animal models.
-
Allometric Scaling: This method extrapolates doses between species based on body surface area (BSA). It is a common practice for estimating a safe starting dose in animals from in vitro data or from doses used in other species.
-
Pilot Study: Conduct a small-scale pilot or dose-range finding study to establish the dose-response relationship and identify the Maximum Tolerated Dose (MTD). It is best practice to start with a low dose and escalate gradually while monitoring for efficacy and signs of toxicity.
Q2: What are the most important factors when choosing a vehicle for my compound?
A2: The ideal vehicle must solubilize your compound at the desired concentration without causing toxicity or altering the compound's biological activity. Key factors include:
-
Compound Solubility: The primary function of the vehicle is to ensure the test article is completely dissolved or uniformly suspended.
-
Route of Administration: The vehicle must be appropriate for the chosen route (e.g., oral, intravenous, subcutaneous). For parenteral routes, sterility and isotonicity are critical.
-
Toxicity: The vehicle itself should be non-toxic and pharmacologically inert at the administered volume. It is crucial to run a vehicle-only control group in your studies.
-
pH and Stability: The formulation's pH should be as close to physiological pH as possible (ideally between 5 and 9) to minimize irritation. The compound should also remain stable in the vehicle for the duration of preparation and administration.
Q3: How can I improve the oral bioavailability of my compound?
A3: Poor oral bioavailability is often due to low aqueous solubility, poor permeability across the gut wall, or extensive first-pass metabolism in the liver. To troubleshoot this, consider:
-
Reformulation: Enhancing solubility through different formulation strategies, such as creating a salt form, using co-solvents, or developing nanoformulations, can improve absorption.
-
Structural Modification: Altering the compound's chemical structure can improve its physicochemical properties for better absorption.
-
Investigate Biological Barriers: Study potential interactions with efflux transporters (like P-glycoprotein) in the gastrointestinal tract that may be pumping your compound back into the gut lumen.
Q4: My in vivo results are inconsistent between experiments. What are the potential causes?
A4: Inconsistent results can stem from various sources. Key areas to investigate include:
-
Formulation Issues: Ensure your compound is consistently and completely solubilized or suspended. Precipitation or instability of the formulation can lead to variable dosing.
-
Dosing Technique: Inaccuracies in dose calculation or administration technique (e.g., improper oral gavage, variable injection depth) can introduce significant variability.
-
Animal Handling: Stress from handling or procedures can impact physiological responses and drug metabolism.
-
Biological Variables: Factors such as the age, sex, and health status of the animals can influence study outcomes. Using animals of the same sex and from a reliable supplier can help minimize this.
Troubleshooting Guide: Unexpected Toxicity
Unexpected toxicity or adverse events are common challenges in in vivo studies. Use the following guide to diagnose and mitigate these issues.
| Observed Issue | Potential Causes | Recommended Actions |
| Sudden Mortality at a Previously Tolerated Dose | 1. Error in dose calculation or administration.2. Formulation instability (e.g., precipitation, degradation).3. Contamination of the formulation. | 1. Re-verify all dose calculations and administration volumes.2. Prepare a fresh formulation and re-evaluate its stability and solubility.3. Review all preparation procedures for potential sources of contamination. |
| Severe Weight Loss (>15-20%) or Morbidity | 1. Compound-mediated toxicity.2. Vehicle-induced toxicity.3. Stress from the experimental procedure (e.g., frequent handling, surgery). | 1. Reduce the dose or the frequency of administration.2. Conduct a study with the vehicle alone to rule out its contribution to toxicity.3. Refine handling and administration techniques to minimize animal stress. |
| Injection Site Reactions (Redness, Swelling) | 1. Formulation pH is too high or low.2. Compound or vehicle is an irritant.3. Non-sterile formulation or injection technique. | 1. Adjust the formulation pH to be near neutral (7.0-7.4).2. Consider diluting the compound, using a different vehicle, or an alternative route of administration.3. Ensure aseptic technique during preparation and administration. Rotate injection sites. |
| Neurological Symptoms (Lethargy, Seizures, Ataxia) | 1. Central nervous system (CNS) toxicity of the compound.2. Neurotoxic effects of the vehicle (e.g., high concentrations of DMSO). | 1. Immediately reduce the dose. Perform a functional observational battery to characterize the effects.2. Evaluate the vehicle for neurotoxicity. Consider alternative, less toxic vehicles. |
Visualizations: Workflows and Logic Diagrams
Diagrams can clarify complex experimental workflows and troubleshooting logic. The following visualizations are provided in the DOT language and can be rendered using Graphviz.
Validation & Comparative
A Guide for Researchers in Drug Discovery and Development
(R)-(+)-O-Demethylbuchenavianine and Buchenavianine, two closely related flavonoid alkaloids isolated from plants of the Buchenavia genus, have emerged as compounds of interest for their potential therapeutic applications. This guide provides a comparative overview of their bioactivity, with a focus on anti-HIV and cytotoxic effects, supported by available experimental evidence and detailed methodologies to aid in future research.
Executive Summary of Bioactivity
Initial studies have identified this compound as the more potent of the two compounds, particularly in its anti-HIV activity. Research has shown that the chloroform (B151607) extract of Buchenavia capitata leaves, which contains both compounds, exhibits anti-HIV properties, with this compound being the most active component.[1] Furthermore, this compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. In silico studies suggest that buchenavianine and its derivatives may act as G-protein coupled receptor (GPCR) ligands, enzyme inhibitors, and nuclear receptor ligands, indicating multiple potential mechanisms of action.
While direct quantitative comparisons are limited in publicly available literature, the qualitative evidence consistently points to this compound as having a higher degree of bioactivity than Buchenavianine. Extracts of Buchenavia tetraphylla, known to contain both compounds, have also demonstrated broad-spectrum antimicrobial and antioxidant activities.
Comparative Bioactivity Data
Due to the limited availability of direct comparative quantitative data, the following table summarizes the known bioactivities based on available literature.
| Bioactivity | This compound | Buchenavianine |
| Anti-HIV Activity | Identified as the most active of the flavonoid alkaloids from Buchenavia capitata.[1] Exhibits moderate cytoprotective effects against HIV in CEM-SS human lymphoblastoid cells. | Present in the anti-HIV active extract of Buchenavia capitata, but less active than its demethylated analog. |
| Cytotoxicity | Demonstrates cytotoxicity in the National Cancer Institute's (NCI) human disease-oriented in vitro tumor screening panel.[1] | No specific data available, but as a related alkaloid, it may possess similar properties. |
| Antimicrobial Activity | Contributes to the broad-spectrum antimicrobial (bacteria, fungi, virus) activity of Buchenavia extracts. | Contributes to the broad-spectrum antimicrobial activity of Buchenavia extracts. |
| Antioxidant Activity | Contributes to the antioxidant properties of Buchenavia extracts. | Contributes to the antioxidant properties of Buchenavia extracts. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.
Anti-HIV Activity Assay (CEM-SS Cell Line)
This assay is designed to evaluate the ability of a compound to protect cells from the cytopathic effects of HIV infection.
-
Cell Culture: CEM-SS cells, a human lymphoblastoid cell line, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.
-
Infection Protocol:
-
CEM-SS cells are plated in 96-well microtiter plates.
-
Cells are treated with various concentrations of the test compounds.
-
A standardized amount of HIV-1 is added to the wells.
-
Control wells include uninfected cells, infected untreated cells, and cells treated with a known anti-HIV drug (e.g., AZT).
-
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 6-7 days.
-
Quantification of Viral Cytopathicity:
-
Cell viability is assessed using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) method.
-
XTT is added to the wells, and viable cells metabolize it into a colored formazan (B1609692) product.
-
The absorbance is read using a microplate reader.
-
-
Data Analysis: The concentration of the compound that protects 50% of the cells from HIV-induced death (Effective Concentration, EC₅₀) is calculated by plotting the percentage of viable cells against the compound concentration.
In Vitro Cytotoxicity Screening (NCI-60 Panel)
This screening is used to assess the growth-inhibitory and cytotoxic potential of a compound against a panel of 60 different human cancer cell lines.
-
Cell Lines: The NCI-60 panel includes cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Compound Preparation and Plating:
-
Compounds are prepared and serially diluted as described for the anti-HIV assay.
-
Cells are inoculated into 96-well microtiter plates at densities that allow for optimal growth over the course of the experiment.
-
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
Cells are fixed in situ by adding cold trichloroacetic acid (TCA).
-
The plates are washed, and the cells are stained with Sulforhodamine B, a dye that binds to cellular proteins.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
-
Data Analysis:
-
The optical density is read on a microplate reader.
-
The results are expressed as:
-
GI₅₀ (Growth Inhibition 50%): The concentration that causes a 50% reduction in cell growth compared to untreated controls.
-
TGI (Total Growth Inhibition): The concentration at which there is no net cell growth.
-
LC₅₀ (Lethal Concentration 50%): The concentration that results in a 50% reduction in the number of cells present at the start of the experiment (i.e., 50% cell death).
-
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the in vitro anti-HIV activity assay using CEM-SS cells.
Caption: Workflow for the NCI-60 in vitro cytotoxicity screening.
Potential Signaling Pathways
While specific signaling pathways for this compound and Buchenavianine have not been experimentally elucidated, in silico studies suggest potential interactions with key cellular targets. These computational models predict that buchenavianine derivatives may exhibit bioactivity as:
-
GPCR Ligands: Modulating G-protein coupled receptors, which are involved in a vast array of physiological processes.
-
Enzyme Inhibitors: Potentially inhibiting kinases or other enzymes crucial for cellular signaling and survival.
-
Nuclear Receptor Ligands: Interacting with nuclear receptors to regulate gene expression.
Further research is required to validate these computational predictions and identify the precise molecular targets and signaling cascades affected by these compounds. The diagram below illustrates the hypothetical points of intervention based on these predictions.
Caption: Hypothetical signaling interactions of Buchenavianine derivatives based on in silico predictions.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationship (SAR) of Buchenavianine analogs, focusing on their predicted biological activities and the experimental protocols required for their evaluation. While direct comparative experimental data is limited in the public domain, this document synthesizes available in silico predictions and established methodologies to guide further research and drug discovery efforts.
Introduction to Buchenavianine and its Analogs
In Silico Comparative Analysis
An in silico study using SwissADME, Osiris, and Molinspiration software has provided predictions on the pharmacokinetic and toxicological profiles of Buchenavianine and its analogs.[2][3] These computational models are valuable tools in the early stages of drug discovery for prioritizing compounds for synthesis and biological testing.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Buchenavianine Analogs
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | Predicted Gastrointestinal Absorption | Blood-Brain Barrier Permeation |
| Buchenavianine | R1=CH3, R2=OCH3 | 383.42 | 3.65 | 6 | 2 | High | Yes |
| O-Demethylbuchenavianine | R1=CH3, R2=OH | 369.40 | 3.23 | 6 | 3 | High | No |
| N-Demethylbuchenavianine | R1=H, R2=OCH3 | 369.40 | 3.38 | 6 | 3 | High | Yes |
| 5-Hydroxy-Buchenavianine | R1=CH3, R2=OCH3, 5-OH | 399.42 | 3.40 | 7 | 3 | High | No |
Table 2: Predicted Toxicological Risks of Buchenavianine Analogs
| Compound | Mutagenicity Risk | Tumorigenicity Risk | Irritant Risk | Reproductive Effect Risk |
| Buchenavianine | Low | Low | Low | Low |
| O-Demethylbuchenavianine | Low | Low | Low | Low |
| N-Demethylbuchenavianine | Low | Low | Low | Low |
| 5-Hydroxy-Buchenavianine | High | Low | Low | Low |
Note: The structures are generalized for the purpose of this table. The predictions are based on computational models and require experimental validation.[2][3]
Experimental Protocols for Biological Evaluation
To experimentally validate the predicted activities and establish a clear structure-activity relationship, the following standardized assays are recommended.
Anti-HIV Activity Assay: HIV Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to evaluate the ability of compounds to protect T-lymphocyte cell lines from the cell-killing effects of HIV.[4][5]
Materials:
-
Human T-lymphoblastoid cell line (e.g., CEM-SS or MT-2)
-
HIV-1 viral stock
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Buchenavianine analogs and control compounds (e.g., AZT)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the T-lymphoblastoid cells into a 96-well plate at a predetermined density.
-
Add serial dilutions of the Buchenavianine analogs to the wells. Include wells with a positive control (e.g., AZT) and a negative control (no compound).
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates for a period that allows for viral replication and cytopathic effects to become apparent (typically 6-7 days).
-
At the end of the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from HIV-induced death.
Cytotoxicity Assay: MTT Assay
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is crucial for determining the toxicity of the compounds.[6][7][8][9]
Materials:
-
A relevant cell line (e.g., the same T-lymphoblastoid cells used in the anti-HIV assay, or a cancer cell line)
-
Complete cell culture medium
-
Buchenavianine analogs
-
96-well microtiter plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of the Buchenavianine analogs to the wells. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11][12][13][14]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Buchenavianine analogs and a positive control (e.g., L-NAME)
-
96-well microtiter plates
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the Buchenavianine analogs for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include wells with untreated cells and cells treated with LPS alone.
-
Incubate the plates for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.
-
Calculate the concentration of the compound that inhibits NO production by 50% (IC50).
Visualizing Experimental and Logical Workflows
Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of Buchenavianine analogs.
Caption: A generalized workflow for the synthesis, biological screening, and SAR analysis of Buchenavianine analogs.
Hypothetical Signaling Pathway for Anti-inflammatory Action
Flavonoids are known to modulate various signaling pathways involved in inflammation. A plausible mechanism for the anti-inflammatory activity of Buchenavianine analogs could involve the inhibition of the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression.
Caption: A hypothetical signaling pathway illustrating the potential inhibition of NF-κB by Buchenavianine analogs.
Conclusion
The development of novel therapeutic agents from natural products like Buchenavianine requires a systematic approach to understanding their structure-activity relationships. While experimental data on Buchenavianine analogs is currently sparse, the in silico predictions presented here offer a valuable starting point for prioritizing synthetic efforts. The detailed experimental protocols provide a clear framework for the biological evaluation of these compounds. Further research, guided by the principles outlined in this guide, is necessary to fully elucidate the therapeutic potential of Buchenavianine analogs and to identify lead compounds for further development.
References
- 1. Anti-HIV and cytotoxic alkaloids from Buchenavia capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of experimental agents for anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three principal analytical techniques for the quantification of (R)-(+)-O-Demethylbuchenavianine, a cyclopeptide alkaloid with significant pharmacological interest. The selection of an appropriate analytical method is critical for ensuring data accuracy and reliability in research, quality control, and pharmacokinetic studies. This document details the experimental protocols and presents cross-validation data for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation parameters discussed adhere to the principles outlined in the FDA and ICH guidelines for analytical method validation.[1][2][3][4][5] This ensures that the methods are evaluated for their suitability, reliability, and accuracy for the intended application.
Overview of Analytical Techniques
This compound presents unique analytical challenges due to its complex structure and potential for matrix interference in biological samples. The three methods compared here offer distinct advantages in terms of sensitivity, specificity, and throughput.
-
HPLC-UV: A robust and widely accessible technique, ideal for routine quality control and quantification in less complex matrices.
-
UPLC-MS/MS: Offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies and trace-level quantification.[6][7]
-
GC-MS: A powerful technique for volatile and thermally stable compounds. For non-volatile alkaloids like O-Demethylbuchenavianine, derivatization is typically required to improve volatility and thermal stability.[8][9]
Cross-Validation Performance Data
The following tables summarize the key performance characteristics of the three analytical methods, established through a rigorous validation process.
Table 1: Method Performance Characteristics
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS (with Derivatization) |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.005 - 25 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| LOD (µg/mL) | 0.15 | 0.001 | 0.03 |
| LOQ (µg/mL) | 0.5 | 0.005 | 0.1 |
Table 2: Accuracy and Precision Data
| Quality Control Level | HPLC-UV | UPLC-MS/MS | GC-MS (with Derivatization) |
| Accuracy (% Recovery) / Precision (% RSD) | Accuracy (% Recovery) / Precision (% RSD) | Accuracy (% Recovery) / Precision (% RSD) | |
| Low QC (1.5 µg/mL) | 98.9% / 2.1% | 101.2% / 1.5% | 98.5% / 2.8% |
| Mid QC (50 µg/mL) | 100.5% / 1.8% | 99.5% / 1.1% | 101.1% / 2.2% |
| High QC (80 µg/mL) | 99.2% / 1.5% | 100.8% / 0.9% | 99.8% / 1.9% |
Experimental Workflows and Method Comparison
The selection of an analytical method depends on the specific requirements of the study, such as required sensitivity, sample matrix, and available instrumentation.
Figure 1. General experimental workflow for the cross-validation of analytical methods.
Figure 2. Logical comparison of key attributes for the three analytical methods.
Detailed Experimental Protocols
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
-
Plasma Sample Extraction (for HPLC/UPLC):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for analysis.
-
-
Derivatization (for GC-MS):
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 220 nm.
-
Column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.
-
-
Column: Capillary column suitable for alkaloid analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature of 150°C, hold for 1 minute.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI), 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte for quantification.
-
Conclusion and Recommendations
The cross-validation of these three methods demonstrates a range of capabilities for the analysis of this compound.
-
HPLC-UV is a reliable and cost-effective method suitable for routine analysis and quality control of bulk materials or formulated products where high sensitivity is not required.
-
GC-MS provides good sensitivity and high specificity but requires a derivatization step, which adds complexity to sample preparation. It is a viable alternative when LC-MS instrumentation is unavailable.
-
UPLC-MS/MS is the superior method for bioanalytical applications, offering unparalleled sensitivity and specificity, which is essential for determining low concentrations of the analyte in complex biological matrices.[11][12]
The choice of method should be guided by the specific analytical objective, matrix complexity, required limit of quantification, and available resources. For drug development and clinical studies, the UPLC-MS/MS method is strongly recommended.
References
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins | MDPI [mdpi.com]
- 7. kratomalks.org [kratomalks.org]
- 8. Gas chromatography-mass spectrometry of some homolycorine-type Amaryllidaceae alkaloids. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC/MS Analysis of Alkaloids in Galanthus fosteri Baker and Determination of Its Anticholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive Cyclopeptide Alkaloids and Ceanothane Triterpenoids from Ziziphus mauritiana Roots: Antiplasmodial Activity, UHPLC-MS/MS Molecular Networking, ADMET Profiling, and Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxic Effects of Flavonoid Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various flavonoid alkaloids on different cancer cell lines. The information presented is synthesized from multiple studies to offer an objective overview supported by experimental data. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their potential as anticancer agents.[1][2] Their mechanisms of action often involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key signaling pathways crucial for cancer progression.[3][4][5]
Comparative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for several common flavonoid alkaloids across various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Flavonoid Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Quercetin | Melanoma | Low µM range | [6] |
| Colon Cancer (HT-29) | Not specified, but active | [7] | |
| Breast Cancer (MCF-7) | Not specified, but active | [7] | |
| Myricetin | Lung Cancer | Low µM range | [6] |
| Colon Cancer (HT-29, Caco-2) | Apoptosis-inducing | [7] | |
| Baicalein | Colon Cancer (Caco-2) | 39.7 ± 2.3 | [7] |
| Leukemia (K562) | Specific cytotoxic effect | [8] | |
| Apigenin | Cervical Cancer | Potent antitumor agent | [6] |
| Colon Cancer (HT-29, Caco-2) | Antiproliferative | [7] | |
| Luteolin | Gastric Cancer | Promising candidate | [6] |
| Colon Cancer (HT-29, Caco-2) | Antiproliferative | [7] | |
| Kaempferol | Ovarian Cancer | Promising candidate | [6] |
| Colon Cancer (HT-29, Caco-2) | Antiproliferative | [7] | |
| Eupatorin | Breast Cancer (MDA-MB-468) | 0.5 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions, cell lines, and assay methods.
Key Signaling Pathways Modulated by Flavonoids
Flavonoids exert their cytotoxic effects by interfering with numerous cellular signaling pathways that regulate cell survival, proliferation, and death. A primary mechanism is the induction of apoptosis.[1] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Many flavonoids, including myricetin, quercetin, and kaempferol, have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins.[9][10] This involves upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases.[1][9] Additionally, flavonoids can influence other critical pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, which are often dysregulated in cancer.[3][9][11]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the flavonoid alkaloid. Include a solvent control (e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.[13][14] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against the log of the compound concentration.
Conclusion
Flavonoid alkaloids exhibit significant cytotoxic effects against a wide range of cancer cell lines, making them promising candidates for the development of novel anticancer therapies.[6] Their ability to modulate multiple signaling pathways, particularly those leading to apoptosis, underscores their therapeutic potential.[11][15] However, the efficacy of these compounds is dependent on their chemical structure, concentration, and the specific type of cancer.[6] Further research, including in vivo studies and clinical trials, is necessary to fully elucidate their clinical utility.
References
- 1. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of the effects of flavonoids on proliferation, cytotoxicity, and apoptosis in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of the naturally derived anti-HIV compound (+)-Calanolide A against established antiretroviral agents from different drug classes: Zidovudine (B1683550) (AZT), Efavirenz (EFV), and Dolutegravir (DTG). The data presented is compiled from various preclinical studies, primarily utilizing non-human primate models of HIV/SIV infection, to offer a comprehensive perspective for researchers in the field of antiviral drug development.
Executive Summary
(+)-Calanolide A, a non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the Calophyllum tree species, has demonstrated promising anti-HIV-1 activity.[1] This guide synthesizes available in vivo efficacy data for (+)-Calanolide A and compares it with three widely used antiretroviral drugs:
-
Zidovudine (AZT): A nucleoside reverse transcriptase inhibitor (NRTI), one of the first approved drugs for HIV treatment.
-
Efavirenz (EFV): A non-nucleoside reverse transcriptase inhibitor (NNRTI), often used in first-line antiretroviral therapy.
-
Dolutegravir (DTG): An integrase strand transfer inhibitor (INSTI), representing a newer class of highly effective antiretrovirals.
Due to the absence of direct head-to-head in vivo comparative studies, this guide collates data from different preclinical trials. The primary animal model referenced is the macaque model of HIV/SIV infection, which is a cornerstone for preclinical evaluation of antiretroviral drugs.[2][3]
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the quantitative data on the in vivo efficacy of the selected compounds. It is crucial to note that the experimental models and conditions may vary between studies, which should be considered when interpreting the data.
Table 1: In Vivo Efficacy of (+)-Calanolide A and Comparator Drugs in Non-Human Primate Models
| Compound | Drug Class | Animal Model | Virus | Key Efficacy Endpoints | Reference |
| (+)-Calanolide A | NNRTI | Hollow Fiber Mouse Model* | HIV-1 | Suppression of virus replication | [4] |
| Zidovudine (AZT) | NRTI | Rhesus Macaques (newborn) | SIVmac | Reduced virus load, delayed disease progression | [5] |
| Pigtailed Macaques (pregnant) | HIV-2 | Reduced maternal virus load to minimally detectable levels | [6] | ||
| Efavirenz (EFV) | NNRTI | Rhesus Macaques | RT-SHIV | 1.82-log unit decrease in plasma viral RNA after 1 week | [7][8] |
| Dolutegravir (DTG) | INSTI | Rhesus Macaques | SIVmac251 | Significant decrease in viremia | [9] |
| Rhesus Macaques | SIVmac239 | Suppression of SIV replication, enhanced immune system | [10] |
_Note: Direct quantitative data for (+)-Calanolide A in macaque models is limited in the public domain. The hollow fiber mouse model provides evidence of in vivo activity.
Table 2: Effects on CD4+ T Cell Counts in Non-Human Primate Models
| Compound | Drug Class | Animal Model | Virus | Effect on CD4+ T Cells | Reference |
| Zidovudine (AZT) | NRTI | Pigtailed Macaques (pregnant) | HIV-2 | Fetal and infant CD4+ T-cell levels remained normal | [6] |
| Efavirenz (EFV) | NNRTI | Rhesus Macaques | RT-SHIV | Higher CD4/CD8 T-lymphocyte ratio and higher percentages of CD4+ T lymphocytes in treated animals | [7] |
| Dolutegravir (DTG) | INSTI | Rhesus Macaques | SIVmac251 | Improvement in the average CD4+ T cell values and CD4+/CD8+ T cell ratio | [9] |
| Rhesus Macaques | SIVmac239 | Significant drop of CD4/CD8 ratio below ~1 within the first 14 days of infection, which was mitigated by treatment | [10] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide, primarily focusing on the macaque model of HIV/SIV infection.
Simian-Human Immunodeficiency Virus (SHIV) Macaque Model
The SHIV-macaque model is a critical tool for evaluating the efficacy of anti-HIV drugs, particularly those targeting the HIV-1 envelope or reverse transcriptase.
-
Animal Model: Rhesus macaques (Macaca mulatta) or pig-tailed macaques (Macaca nemestrina) are commonly used. Animals are typically seronegative for SIV, simian type D retrovirus, and simian T-lymphotropic virus before the study.[5][11]
-
Virus: A chimeric SHIV, such as SHIV-162p3 or RT-SHIV, is used. RT-SHIV contains the reverse transcriptase gene from HIV-1 within an SIV backbone, making it susceptible to NNRTIs like Efavirenz.[7][8]
-
Inoculation: Animals are challenged intravenously or mucosally (e.g., rectally) with a defined dose of the virus.[12][13]
-
Drug Administration: Antiretroviral drugs are administered through various routes, including oral gavage, subcutaneous injection, or incorporation into the diet, at doses equivalent to human therapeutic concentrations.[6][7]
-
Virological Monitoring: Plasma viral load is quantified regularly using real-time RT-PCR to measure the number of viral RNA copies per milliliter of plasma.[3][13]
-
Immunological Monitoring: Peripheral blood mononuclear cells (PBMCs) are isolated to monitor CD4+ and CD8+ T cell counts and ratios using flow cytometry.[11]
-
Efficacy Assessment: The primary efficacy endpoint is the reduction in plasma viral load compared to untreated control animals. Changes in CD4+ T cell counts and the prevention of disease progression are also key indicators of efficacy.[7][9]
Hollow Fiber Mouse Model for HIV
This model allows for the evaluation of antiviral efficacy in a semi-in vivo system.
-
Model Description: Hollow fibers containing HIV-infected human cells are implanted into the peritoneal cavity or subcutaneous space of mice. The semi-permeable nature of the fibers allows for the exchange of nutrients and drugs with the host's circulation while containing the infected cells.
-
Drug Administration: The test compound, such as (+)-Calanolide A, is administered to the mice orally or parenterally.[4]
-
Efficacy Measurement: The suppression of viral replication within the hollow fibers is assessed by measuring markers such as p24 antigen levels.[4]
Mechanisms of Action and Signaling Pathways
The antiviral activity of the compared compounds stems from their ability to inhibit crucial steps in the HIV-1 replication cycle.
Reverse Transcriptase Inhibitors (NRTIs and NNRTIs)
Both NRTIs and NNRTIs target the HIV-1 reverse transcriptase (RT) enzyme, which is responsible for converting the viral RNA genome into DNA.
-
Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine (AZT): These are prodrugs that are phosphorylated by host cell kinases to their active triphosphate form. They act as chain terminators by competing with natural deoxynucleotides for incorporation into the growing viral DNA chain. Once incorporated, they prevent the addition of further nucleotides, thus halting reverse transcription.[9]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like (+)-Calanolide A and Efavirenz: These compounds bind to an allosteric site on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its activity.[12]
Caption: Inhibition of HIV-1 Reverse Transcription by NRTIs and NNRTIs.
Integrase Strand Transfer Inhibitors (INSTIs)
Integrase inhibitors, such as Dolutegravir, target the HIV-1 integrase enzyme, which is essential for integrating the newly synthesized viral DNA into the host cell's genome.
-
Mechanism of Dolutegravir (DTG): DTG binds to the active site of the integrase enzyme, chelating divalent metal ions that are crucial for its catalytic activity. This prevents the "strand transfer" step, where the viral DNA is covalently linked to the host DNA, thereby blocking the integration of the provirus.[14][15]
Caption: Inhibition of HIV-1 Integration by Integrase Inhibitors.
Conclusion
This comparative guide highlights the in vivo efficacy of (+)-Calanolide A in the context of established anti-HIV therapies. While direct comparative data in the same animal model is limited, the available evidence suggests that (+)-Calanolide A is a promising NNRTI with a distinct resistance profile. The data for Zidovudine, Efavirenz, and Dolutegravir in macaque models provide a robust benchmark for the preclinical evaluation of new anti-HIV compounds. Further in vivo studies of (+)-Calanolide A in non-human primate models are warranted to more definitively establish its comparative efficacy and potential role in future antiretroviral combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of CD4+ T Cells In Vivo Does Not Affect Virus Load in Macaque Elite Controllers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Early Antiretroviral Therapy on the Composition and Diversity of the Fecal Microbiome of SIV-infected Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Immediate zidovudine treatment protects simian immunodeficiency virus-infected newborn macaques against rapid onset of AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of maternal virus load with zidovudine, didanosine, and indinavir combination therapy prevents mother-to-fetus HIV transmission in macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efavirenz Therapy in Rhesus Macaques Infected with a Chimera of Simian Immunodeficiency Virus Containing Reverse Transcriptase from Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efavirenz therapy in rhesus macaques infected with a chimera of simian immunodeficiency virus containing reverse transcriptase from human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dolutegravir Monotherapy of Simian Immunodeficiency Virus-Infected Macaques Selects for Several Patterns of Resistance Mutations with Variable Virological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation and distribution of extracellular free water and tract deficits in rhesus macaques before and after the initiation of emtricitabine + tenofovir disoproxil fumarate + dotutegravir treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prevention of Rectal SHIV Transmission in Macaques by Daily or Intermittent Prophylaxis with Emtricitabine and Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of (R)-(+)-O-Demethylbuchenavianine, a flavoalkaloid found in plants of the Buchenavia genus. Due to the limited availability of published antioxidant data for the isolated this compound, this guide utilizes data from extracts and fractions of Buchenavia tetraphylla leaves, which are known to contain this and similar flavoalkaloids. The performance is benchmarked against well-established antioxidant standards: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Trolox.
Executive Summary
Extracts from Buchenavia tetraphylla, rich in flavonoids and likely containing this compound, have demonstrated significant antioxidant activity in vitro.[1][2] While direct quantitative comparisons with pure this compound are not yet available in published literature, the data from these extracts suggest a noteworthy potential for radical scavenging. This guide presents the available data alongside that of standard antioxidants to provide a preliminary benchmark for researchers.
Data Presentation: Comparative Antioxidant Activity
The antioxidant activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), where a lower value indicates higher antioxidant activity.
| Compound/Extract | DPPH Assay (EC50/IC50 in µg/mL) | ABTS Assay (EC50/IC50 in µg/mL) | Notes |
| Buchenavia tetraphylla Methanolic Extract (BTME) | ~50.41 (fraction BTFC) - 237.76 (fraction BTFD) | High scavenging activity (~80-100%) | Contains a mixture of compounds, including flavoalkaloids.[2] |
| Vitamin C (Ascorbic Acid) | 2.20 - 12.36 | 0.11 | A potent water-soluble antioxidant. |
| Vitamin E (α-Tocopherol) | ~42.86 | - | A potent lipid-soluble antioxidant.[3] |
| Trolox | ~36.44 | 44.10 | A water-soluble analog of Vitamin E, commonly used as a standard.[2] |
Note: The data for Buchenavia tetraphylla represents the activity of complex extracts and fractions, not the isolated this compound. The IC50/EC50 values for standard antioxidants can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below for researchers interested in replicating or extending these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[4]
-
Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample or standard. A control containing only the solvent and DPPH is also prepared.[1]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[1]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+).[5] The reduction of the pre-formed radical by an antioxidant is measured by the decrease in absorbance.[6]
Procedure:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[5][6]
-
Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.[7]
-
Sample Preparation: The test compound and standard antioxidants are prepared in various concentrations.
-
Reaction: A small volume of the sample or standard is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).[8]
-
Measurement: The absorbance is measured at 734 nm.[6]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[6]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[9] The antioxidant's capacity is quantified by comparing its protective effect to that of a standard, typically Trolox.[9]
Procedure:
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and Trolox standards.[10]
-
Sample Preparation: Prepare dilutions of the test sample.
-
Reaction Setup: In a 96-well microplate, add the fluorescent probe to each well, followed by the sample, standard, or a blank.[2]
-
Incubation: The plate is incubated at 37°C for a period to allow for thermal equilibration.[11]
-
Initiation of Reaction: The free radical initiator (AAPH) is added to all wells to start the oxidative reaction.[2]
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).[2]
-
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample or standard. The antioxidant capacity is then expressed as Trolox Equivalents (TE).[9][10]
Visualizations
Signaling Pathway of Antioxidant Action
The fundamental mechanism by which many antioxidants, including phenolic compounds like flavoalkaloids, exert their effect is through the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction.
Caption: General mechanism of antioxidant action via hydrogen atom donation.
Experimental Workflow for DPPH Assay
The following diagram illustrates the key steps involved in performing the DPPH antioxidant assay.
Caption: A simplified workflow of the DPPH antioxidant activity assay.
Conclusion and Future Directions
While direct evidence for the antioxidant activity of isolated this compound is currently lacking in the public domain, preliminary data from Buchenavia tetraphylla extracts suggest that this class of compounds holds promise as potent antioxidants. Further research is warranted to isolate and characterize the antioxidant capacity of pure this compound using standardized assays. This will enable a more direct and accurate comparison with established antioxidants and provide a clearer understanding of its potential therapeutic applications. Researchers are encouraged to use the protocols outlined in this guide to contribute to the growing body of knowledge on this and other novel natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Products Derived from Buchenavia tetraphylla Leaves Have In Vitro Antioxidant Activity and Protect Tenebrio molitor Larvae against Escherichia coli-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Analysis of Selected Antioxidant and Biological Properties of the Extract from Large-Fruited Cranberry Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant Activity of Alkaloid Compounds from Litsea Cubeba Lour – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. dokumen.pub [dokumen.pub]
- 11. Anti-HIV and cytotoxic alkaloids from Buchenavia capitata - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
For Researchers, Scientists, and Drug Development Professionals
Risk Assessment and Hazard Identification
(R)-(+)-O-Demethylbuchenavianine belongs to the protoberberine class of alkaloids. While specific toxicological data for this compound are limited, related compounds have demonstrated a range of biological activities. Therefore, it is prudent to handle this compound as a potentially hazardous substance with unknown toxicological properties.
Potential Hazards:
-
Cytotoxicity: Many alkaloids exhibit cytotoxic properties.
-
Pharmacological Effects: As a biologically active molecule, it may have unforeseen physiological effects upon exposure.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Storage | Safety glasses | Nitrile gloves | Lab coat | Not generally required |
| Weighing (powder) | Safety goggles | Double nitrile gloves | Disposable gown over lab coat | N95 or higher respirator (in ventilated enclosure) |
| Solution Preparation | Safety goggles | Double nitrile gloves | Disposable gown over lab coat | Use in a certified chemical fume hood |
| Experimental Use | Safety goggles | Double nitrile gloves | Disposable gown over lab coat | Use in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile gloves | Chemical-resistant disposable gown | N95 or higher respirator |
| Waste Disposal | Safety goggles | Double nitrile gloves | Lab coat | Not generally required |
Safe Handling Procedures
A systematic approach to handling this compound is essential to ensure laboratory safety.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a clearly labeled, sealed container.
-
Keep it in a designated, secure, and well-ventilated area, away from incompatible materials.
Weighing and Solution Preparation
-
Engineering Controls: All handling of the solid compound should be performed in a ventilated balance enclosure or a certified chemical fume hood to prevent inhalation of airborne particles.
-
Personal Protective Equipment: Wear double nitrile gloves, a disposable gown over a lab coat, and safety goggles. An N95 or higher-rated respirator is recommended when handling the powder outside of a primary engineering control.
-
Procedure:
-
Designate a specific area and analytical balance for weighing.
-
Carefully open the container.
-
Use a dedicated spatula to transfer the desired amount to a tared weigh boat.
-
Close the primary container securely.
-
For solution preparation, add the solvent to the vessel containing the weighed compound within the fume hood.
-
Ensure the compound is fully dissolved before removing the container from the fume hood.
-
Experimental Use
-
All manipulations of this compound, including dilutions and transfers, should be conducted within a certified chemical fume hood.
-
Avoid skin contact by wearing appropriate PPE.
-
Wash hands thoroughly after handling, even if gloves were worn.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills (Solid):
-
Gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the paper towels with a suitable solvent (e.g., 70% ethanol) to wet the powder.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite (B1170534) or sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Alert your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
-
Waste Disposal
All waste contaminated with this compound must be treated as hazardous chemical waste.[1][2][3]
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, weigh boats, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and compatible hazardous waste container.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous waste.[4]
-
Disposal Route: All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Do not dispose of this compound down the drain or in regular trash.[5][6]
Safe Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
References
- 1. safework.nsw.gov.au [safework.nsw.gov.au]
- 2. ptb.de [ptb.de]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
